molecular formula C21H24FN3O3 B15566028 ABT-255 free base CAS No. 181141-52-6; 186293-38-9

ABT-255 free base

Katalognummer: B15566028
CAS-Nummer: 181141-52-6; 186293-38-9
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: LPFFKRSIFTURFF-SUMWQHHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ABT-255 free base is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

181141-52-6; 186293-38-9

Molekularformel

C21H24FN3O3

Molekulargewicht

385.4 g/mol

IUPAC-Name

8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1

InChI-Schlüssel

LPFFKRSIFTURFF-SUMWQHHRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

ABT-255 Free Base: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-255 is a novel, orally active 2-pyridone antibacterial agent demonstrating significant potency against a range of Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a bioisostere of the 4-quinolone antibiotics, the core mechanism of action of ABT-255 is the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This document provides an in-depth overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for ABT-255.

Core Mechanism of Action: Inhibition of Bacterial Topoisomerases

ABT-255, like other 2-pyridone antibacterial agents, exerts its bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination by managing DNA topology.

  • DNA Gyrase (GyrA and GyrB subunits): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication.

  • Topoisomerase IV (ParC and ParE subunits): Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for proper segregation into daughter cells.

ABT-255 binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient state where the DNA is cleaved, forming a drug-enzyme-DNA complex that blocks the progression of the DNA replication fork.[1][2][3] This leads to a rapid cessation of DNA synthesis and, at sufficient concentrations, the release of double-strand DNA breaks, ultimately triggering cell death.[1][4]

Signaling Pathway Diagram

ABT-255_Mechanism_of_Action Proposed Mechanism of Action of ABT-255 cluster_bacterium Bacterial Cell ABT255 ABT-255 DNA_Gyrase DNA Gyrase (GyrA/GyrB) ABT255->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) ABT255->Topo_IV Inhibits Replication_Block Replication Fork Blockage DNA_Gyrase->Replication_Block Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoiling Topo_IV->Replication_Block Topo_IV->Bacterial_DNA Decatenation DNA_Replication DNA Replication & Segregation Cell_Death Bacterial Cell Death DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks DS_Breaks->Cell_Death Bacterial_DNA->DNA_Replication

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by ABT-255.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of ABT-255.

Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
StrainResistance ProfileMIC (µg/mL)
ATCC 35801Drug-Susceptible0.016
ATCC 25618Drug-Susceptible0.031
ATCC 35837bEthambutol-Resistant0.031
ATCC 35838cRifampin-Resistant0.031

Data sourced from MedChemExpress product information.

Table 2: In Vivo Efficacy of ABT-255 in Murine Models of Pulmonary Tuberculosis
Mouse StrainM. tuberculosis StrainDosing Regimen (p.o.)DurationLog Reduction in Lung CFU
CF-1ATCC 35801 (Drug-Susceptible)3.13 - 25 mg/kg, once daily4 weeks0 - 5.5
CF-1ATCC 35837 (Ethambutol-Resistant)3.13 - 25 mg/kg, once daily4 weeks1 - 3
CF-1ATCC 35838 (Rifampin-Resistant)3.13 - 25 mg/kg, once daily4 weeks1 - 2.5

Data summarized from Oleksijew A, et al. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7 as cited by various sources.[5]

Table 3: Comparative In Vivo Efficacy of ABT-255
OrganismIn Vivo Efficacy Comparison to Ciprofloxacin
Staphylococcus aureusSuperior
Streptococcus pneumoniaeSuperior
Escherichia coliEquivalent

Data sourced from a 1998 BioWorld report on ABT-255.[5]

Experimental Protocols

Detailed experimental protocols for the pivotal in vivo studies of ABT-255 are not fully available in the public domain. However, based on generalized methodologies for such studies, the following protocol is proposed for the murine model of pulmonary tuberculosis.

Murine Model of Pulmonary Tuberculosis (Generalized Protocol)
  • Animal Model: Specific pathogen-free CF-1 mice are used. Animals are acclimatized for a minimum of seven days prior to infection.

  • Bacterial Culture: Mycobacterium tuberculosis strains (e.g., ATCC 35801, 35837, 35838) are grown to a mid-logarithmic phase. The bacterial suspension is prepared in a suitable sterile medium (e.g., phosphate-buffered saline with Tween 80).

  • Infection: Mice are anesthetized, and a pulmonary infection is established via intratracheal or aerosol administration of the bacterial suspension to deliver a targeted number of colony-forming units (CFU) to the lungs.

  • Treatment: Treatment is initiated at a specified time post-infection. ABT-255 is administered orally (p.o.) once daily at varying doses (e.g., 3.13, 6.25, 12.5, 25 mg/kg) for a duration of four weeks. A vehicle control group receives the administration vehicle without the active compound.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs are aseptically harvested and homogenized in sterile saline. Serial dilutions of the lung homogenates are plated on appropriate agar (B569324) (e.g., Middlebrook 7H11) to determine the bacterial load (CFU per lung).

  • Data Analysis: The log reduction in CFU in the lungs of treated mice is calculated by comparing the mean CFU of the treated groups to the mean CFU of the vehicle control group.

Experimental Workflow Diagram

In_Vivo_Efficacy_Workflow Generalized Workflow for In Vivo Efficacy Testing of ABT-255 start Start acclimatization Acclimatize CF-1 Mice start->acclimatization infection Induce Pulmonary Tuberculosis Infection acclimatization->infection randomization Randomize Mice into Treatment Groups infection->randomization treatment Administer ABT-255 (p.o.) Daily for 4 Weeks randomization->treatment euthanasia Euthanize Mice treatment->euthanasia harvest Harvest & Homogenize Lungs euthanasia->harvest plating Serial Dilution & Plating harvest->plating quantification Quantify Bacterial Load (CFU) plating->quantification analysis Calculate Log Reduction quantification->analysis end End analysis->end

References

An In-Depth Technical Guide to ABT-255 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-255 is a novel 2-pyridone antibacterial agent with demonstrated potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a member of the 2-pyridone class, its mechanism of action is centered on the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication and repair. This document provides a comprehensive overview of the chemical structure, quantitative efficacy data, and detailed experimental protocols related to ABT-255. Furthermore, it elucidates the putative signaling cascade initiated upon the inhibition of its primary target.

Chemical Structure and Properties

ABT-255 is a synthetic 2-pyridone derivative. The free base form possesses the following chemical properties:

  • Molecular Formula: C₂₁H₂₄FN₃O₃

  • Molecular Weight: 385.439 g/mol

  • CAS Number: 186293-38-9

The chemical structure of ABT-255 free base is depicted below. The molecule features a fused ring system characteristic of the 2-pyridone class, with strategic substitutions that contribute to its antibacterial potency and pharmacological properties.

Chemical Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Quantitative Data Summary

The antibacterial efficacy of ABT-255 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
M. tuberculosis StrainResistance ProfileMIC (µg/mL)[1]
ATCC 35801Drug-Susceptible0.016
ATCC 25618Drug-Susceptible0.031
ATCC 35837Ethambutol-Resistant0.031
ATCC 35838Rifampin-Resistant0.031
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis (M. tuberculosis ATCC 35801)
Treatment Group (daily oral dose)Log₁₀ CFU/Lung Reduction vs. Control[1]
ABT-255 (3.13 mg/kg)~2.0
ABT-255 (6.25 mg/kg)~3.5
ABT-255 (12.5 mg/kg)~4.5
ABT-255 (25 mg/kg)~5.5
Table 3: In Vivo Efficacy of ABT-255 Against Drug-Resistant M. tuberculosis in Mice
M. tuberculosis StrainTreatment Group (daily oral dose)Log₁₀ CFU/Lung Reduction vs. Control[1]
ATCC 35837 (Ethambutol-Resistant)ABT-255 (6.25 mg/kg)~1.5
ABT-255 (12.5 mg/kg)~2.5
ABT-255 (25 mg/kg)~3.0
ATCC 35838 (Rifampin-Resistant)ABT-255 (6.25 mg/kg)~1.5
ABT-255 (12.5 mg/kg)~2.0
ABT-255 (25 mg/kg)~2.5

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay Against M. tuberculosis

This protocol outlines the determination of the MIC of ABT-255 against M. tuberculosis strains using a colorimetric assay.

Materials:

  • Middlebrook 7H10 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • ABT-255 stock solution.

  • M. tuberculosis cultures.

  • Alamar blue solution.

  • 5% Tween 80 solution.

  • Sterile culture tubes.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Prepare serial dilutions of ABT-255 in 7H10 broth in sterile culture tubes, with final concentrations ranging from 0.008 to 100 µg/mL.

  • Grow M. tuberculosis strains in 7H10 broth to a turbidity equivalent to or greater than a McFarland no. 1 standard.

  • Dilute the bacterial culture 1:5 and add a 20 µL aliquot to each drug-containing tube.

  • Incubate the tubes for 7 days at 37°C in a 5% CO₂ atmosphere.[1]

  • On day 7, add 20 µL of a 10x stock of Alamar blue solution and 50 µL of a 5% Tween 80 solution to each tube.

  • Incubate the tubes at 50°C for 2 hours.

  • Observe the color change. A change from blue to pink indicates bacterial growth.

  • The MIC is recorded as the lowest concentration of ABT-255 that prevents a color change (i.e., remains blue).[1]

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout Serial Dilution Prepare serial dilutions of ABT-255 in 7H10 broth Inoculation Inoculate drug dilutions with bacterial culture Serial Dilution->Inoculation Bacterial Culture Grow M. tuberculosis to McFarland ≥ 1 Bacterial Culture->Inoculation Incubate_7d Incubate for 7 days at 37°C, 5% CO₂ Inoculation->Incubate_7d Add Reagents Add Alamar blue and Tween 80 Incubate_7d->Add Reagents Incubate_2h Incubate for 2 hours at 50°C Add Reagents->Incubate_2h Read MIC Observe color change and determine MIC Incubate_2h->Read MIC InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infection Infect mice with M. tuberculosis (IV) Establishment Allow infection to establish (24h) Infection->Establishment Treatment Daily oral administration of ABT-255 for 4 weeks Establishment->Treatment Euthanasia Euthanize mice Treatment->Euthanasia Lung Harvest Harvest and homogenize lungs Euthanasia->Lung Harvest Plating Plate serial dilutions on 7H11 agar Lung Harvest->Plating Incubation Incubate for 3-4 weeks Plating->Incubation CFU Counting Count CFUs and calculate reduction Incubation->CFU Counting Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Consequences ABT255 ABT-255 Topoisomerase DNA Gyrase / Topoisomerase IV ABT255->Topoisomerase Inhibits Cleavage_Complex Stabilization of Cleavage Complex Topoisomerase->Cleavage_Complex DSB Accumulation of Double-Strand Breaks Cleavage_Complex->DSB SOS Induction of SOS Response DSB->SOS Replication_Inhibition Inhibition of DNA Replication SOS->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

References

ABT-255 free base synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of ABT-255 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-255 is a novel 2-pyridone antibacterial agent with demonstrated potency against a range of common gram-positive and gram-negative bacteria. As an analog of ABT-719, it represents a significant development in the ongoing search for new antimicrobial therapies. This technical guide provides a detailed overview of the core synthesis pathway for this compound, intended to furnish researchers and drug development professionals with the necessary information for its laboratory-scale preparation. The synthesis involves a multi-step process commencing with the construction of the quinolizine core, followed by the introduction of the characteristic side chain. This document outlines the key reactions, reagents, and general conditions based on analogous syntheses reported in the patent literature for this class of compounds.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has spurred the development of novel antibacterial agents with unique mechanisms of action or improved efficacy against resistant strains. ABT-255, a 2-pyridone derivative, is one such compound that has emerged from the research and development efforts at Abbott Laboratories. It belongs to a class of compounds that are bioisosteres of the widely successful quinolone antibiotics. This guide focuses on the chemical synthesis of the this compound, providing a plausible and detailed pathway based on established synthetic methodologies for related quinolizine and 2-pyridone antibacterial agents.

Core Synthesis Pathway of this compound

The synthesis of ABT-255 can be logically divided into two main stages: the construction of the functionalized quinolizine carboxylic acid core and the subsequent nucleophilic substitution to introduce the octahydropyrrolo[3,4-b]pyridine side chain.

Stage 1: Synthesis of the Quinolizine Core

The foundational quinolizine structure is assembled through a series of reactions culminating in a cyclization to form the bicyclic core. A representative synthetic route is depicted below.

G A 2,4-dichloro-5-fluoro-benzoyl chloride C Acyl malonic ester intermediate A->C B Diethyl malonate B->C E Enamine intermediate C->E D Cyclopropylamine D->E F Cyclization E->F G Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate F->G H Hydrolysis G->H I 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid H->I G A Functionalized Quinolizine Core (e.g., 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid) C Nucleophilic Aromatic Substitution A->C B (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine B->C D ABT-255 Ester C->D E Hydrolysis D->E F This compound E->F

The Biological Activity of ABT-255 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-255 is a novel, synthetic 2-pyridone antibacterial agent demonstrating potent in vitro and in vivo activity against a broad spectrum of bacteria, including clinically significant drug-susceptible and drug-resistant strains. As a member of the 2-pyridone class, its mechanism of action is the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication, repair, and transcription. This document provides a comprehensive overview of the biological activity of ABT-255 free base, including its antibacterial spectrum, quantitative efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. ABT-255, a 2-pyridone derivative, represents a promising class of compounds that are bioisosteres of the widely used 4-quinolone antibiotics.[1] This structural modification confers enhanced potency against a range of pathogens, including those resistant to existing therapies. This guide summarizes the key biological data for ABT-255, with a focus on its activity against Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.

Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

ABT-255 exerts its bactericidal effects by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for maintaining the proper topology of bacterial DNA.

  • DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into DNA, which is essential for the initiation of DNA replication and transcription.

  • Topoisomerase IV (ParC and ParE subunits): Primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.

By binding to the enzyme-DNA complex, ABT-255 stabilizes the transient double-strand breaks created by the topoisomerases.[4] This leads to the stalling of replication forks, inhibition of DNA synthesis, and ultimately, cell death.[5] The accumulation of these stalled complexes can also trigger the bacterial SOS response, a complex DNA damage repair system.[3][6][7]

ABT-255_Mechanism_of_Action cluster_bacterium Bacterial Cell ABT_255 ABT-255 DNA_Gyrase DNA Gyrase ABT_255->DNA_Gyrase Topo_IV Topoisomerase IV ABT_255->Topo_IV Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Inhibition Topo_IV->Replication_Fork Inhibition DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage SOS_Response SOS Response Induction DNA_Damage->SOS_Response Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death SOS_Response->Cell_Death

Figure 1: Mechanism of action of ABT-255.

In Vitro Antibacterial Activity

The in vitro potency of ABT-255 has been evaluated against a panel of clinically relevant bacteria. The primary method for determining this activity is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Activity against Mycobacterium tuberculosis

ABT-255 demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[8]

M. tuberculosis StrainResistance ProfileMIC (µg/mL)
ATCC 35801 (Erdman)Drug-Susceptible0.016
ATCC 25618Drug-Susceptible0.031
ATCC 35837bEthambutol-Resistant0.031
ATCC 35838cRifampin-Resistant0.031
Table 1: In Vitro Activity of ABT-255 against Mycobacterium tuberculosis Strains.[6][9]
Activity against Other Bacterial Pathogens

ABT-255 has shown significant activity against common Gram-positive and Gram-negative bacteria. While specific MIC values are not widely published, reports indicate its potency relative to ciprofloxacin.

Bacterial SpeciesIn Vitro Potency
Staphylococcus aureusSuperior to ciprofloxacin[8]
Streptococcus pneumoniaeSuperior to ciprofloxacin[8]
Escherichia coliEquivalent to ciprofloxacin[8]
Table 2: Comparative In Vitro Potency of ABT-255.[8]

In Vivo Efficacy

The in vivo efficacy of ABT-255 has been primarily demonstrated in murine models of infection.

Murine Model of Pulmonary Tuberculosis

In a murine model of pulmonary tuberculosis, oral administration of ABT-255 for four weeks resulted in a significant, dose-dependent reduction in the bacterial load in the lungs.[8][9]

M. tuberculosis StrainABT-255 Daily Dosage (mg/kg)Log10 Reduction in Lung CFU
Drug-Susceptible (ATCC 35801)3.130 - 2.0
Drug-Susceptible (ATCC 35801)6.25~2.5
Drug-Susceptible (ATCC 35801)12.5~4.0
Drug-Susceptible (ATCC 35801)252.0 - 5.5
Ethambutol-Resistant252.0 - 3.0
Rifampin-Resistant252.0 - 3.0
Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis.[7][8][9]
Murine Models of Acute Bacterial Infection

ABT-255 has demonstrated efficacy in mouse models of acute infection with common bacterial pathogens. Efficacy was observed via both oral and subcutaneous routes of administration.[8]

Experimental Protocols

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is used to determine the MIC of ABT-255 against M. tuberculosis.[9]

MABA_Workflow Prep_Plate Prepare 96-well plate with serial dilutions of ABT-255 in 7H9 broth. Inoculate Inoculate wells with a standardized suspension of M. tuberculosis. Prep_Plate->Inoculate Incubate_1 Incubate plates at 37°C for 5-7 days. Inoculate->Incubate_1 Add_Dye Add Alamar Blue reagent and 10% Tween 80 to each well. Incubate_1->Add_Dye Incubate_2 Re-incubate at 37°C for 24 hours. Add_Dye->Incubate_2 Read_Results Observe color change. Blue = No growth (Inhibition). Pink = Growth. Incubate_2->Read_Results Determine_MIC MIC is the lowest concentration of ABT-255 that prevents the color change from blue to pink. Read_Results->Determine_MIC

Figure 2: Workflow for the Microplate Alamar Blue Assay.

Detailed Steps:

  • Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of ABT-255 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Inoculate each well with a standardized suspension of the M. tuberculosis strain to be tested. Include drug-free control wells.

  • Incubation: Seal the plates and incubate at 37°C in a 5% CO2 atmosphere for 5 to 7 days.

  • Dye Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of ABT-255 that prevents the color change from blue to pink.[9]

In Vivo Efficacy Testing: Murine Model of Pulmonary Tuberculosis

This model is used to assess the in vivo efficacy of ABT-255 against M. tuberculosis.[8][9]

Murine_TB_Model_Workflow Infection Infect mice (e.g., CF-1 or BALB/c) via aerosol or intravenous route with a standardized inoculum of M. tuberculosis. Treatment Initiate oral treatment with ABT-255 (and control agents) at various dosages, typically once daily for 4 weeks. Infection->Treatment Sacrifice At the end of the treatment period, euthanize the mice. Treatment->Sacrifice Homogenize Aseptically remove the lungs and homogenize the tissue. Sacrifice->Homogenize Plate Plate serial dilutions of the lung homogenate onto Middlebrook 7H10 or 7H11 agar (B569324). Homogenize->Plate Incubate Incubate plates at 37°C for 3-4 weeks. Plate->Incubate Count_CFU Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs. Incubate->Count_CFU

Figure 3: Experimental workflow for the murine model of pulmonary tuberculosis.

Detailed Steps:

  • Infection: Female CF-1 mice are infected with a standardized inoculum of a virulent M. tuberculosis strain (e.g., Erdman strain) via the aerosol or intravenous route to establish a pulmonary infection.

  • Treatment: After a pre-treatment period to allow the infection to establish, mice are randomized into treatment and control groups. ABT-255 is administered orally, typically once daily, for a specified duration (e.g., 4 weeks). Control groups may include vehicle-treated and/or standard-of-care drug-treated (e.g., isoniazid) animals.

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions of the homogenate are plated on Middlebrook 7H10 or 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted. The efficacy of ABT-255 is determined by comparing the log10 CFU in the lungs of treated mice to that of the untreated control group.[8][9]

Conclusion

ABT-255 is a promising 2-pyridone antibacterial agent with potent activity against a range of clinically important bacteria, including drug-resistant M. tuberculosis. Its mechanism of action, the inhibition of bacterial DNA topoisomerases, is a validated and effective target for antibacterial therapy. The data presented in this guide demonstrate the significant potential of ABT-255 as a candidate for further development in the fight against infectious diseases. Further studies to determine specific MIC values against a broader range of clinical isolates and to fully elucidate its pharmacokinetic and pharmacodynamic profiles are warranted.

References

ABT-255 Free Base: A Technical Guide to a Potent 2-Pyridone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186293-38-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-255 is a novel, orally active 2-pyridone antibacterial agent with demonstrated potency against a broad spectrum of bacteria, including drug-susceptible and drug-resistant strains of significant pathogens. As an analog of the known DNA gyrase inhibitor ABT-719, ABT-255 is believed to exert its antibacterial effect through the inhibition of bacterial DNA synthesis. This technical guide provides a comprehensive overview of the available data on ABT-255, including its chemical properties, mechanism of action, in vitro and in vivo activity, and general experimental protocols relevant to its study.

Chemical Properties

ABT-255 free base is a small molecule with the following chemical properties:

PropertyValue
CAS Number 186293-38-9
Molecular Formula C21H24FN3O3
Molecular Weight 385.439 g/mol
Chemical Class 2-Pyridone
Related Compounds ABT-719 (analog)

Mechanism of Action

ABT-255 belongs to the 2-pyridone class of antibacterial agents. Its predecessor, ABT-719, is a known inhibitor of bacterial DNA gyrase[1]. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA and relaxes positive supercoils[2]. The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. It is highly probable that ABT-255 shares this mechanism of action, targeting bacterial DNA gyrase and/or the related enzyme, topoisomerase IV[3]. These enzymes are validated targets for antibacterial drugs, as they are essential for bacterial survival and are distinct from their mammalian counterparts.

cluster_bacterium Bacterial Cell ABT255 ABT-255 DNAGyrase DNA Gyrase / Topoisomerase IV ABT255->DNAGyrase Inhibition Replication DNA Replication & Transcription DNAGyrase->Replication Facilitates CellDeath Bacterial Cell Death Replication->CellDeath Leads to (if inhibited)

Figure 1. Proposed mechanism of action for ABT-255.

In Vitro Antibacterial Activity

ABT-255 has demonstrated potent in vitro activity against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

OrganismStrain TypeMIC (µg/mL)Reference
Mycobacterium tuberculosisDrug-Susceptible & Drug-Resistant0.016 - 0.031
Staphylococcus aureus--
Streptococcus pneumoniae--
Escherichia coli--

Note: Specific MIC values for S. aureus, S. pneumoniae, and E. coli were not found in the search results, but the sources indicate potent activity.

In Vivo Efficacy

Preclinical studies in animal models have provided evidence for the in vivo efficacy of ABT-255.

Animal ModelInfection ModelTreatmentOutcomeReference
MurinePulmonary TuberculosisOral administration of ABT-255Reduction in bacterial counts in the lungs

Experimental Protocols

Detailed, specific experimental protocols for the synthesis of ABT-255 or its use in biological assays are not publicly available in the searched literature. However, general methodologies for key experiments are described below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of ABT-255 against various bacterial strains can be determined using standard methods such as broth microdilution or agar (B569324) dilution.

General Broth Microdilution Protocol:

  • Preparation of ABT-255 Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium for the test organism) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted ABT-255. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial species (e.g., 35-37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of ABT-255 that shows no visible bacterial growth (turbidity).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ABT-255 Stock Solution C Serial Dilution of ABT-255 in Microtiter Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate D->E F Read Plate and Determine MIC E->F

Figure 2. General workflow for a broth microdilution MIC assay.

DNA Gyrase Inhibition Assay

To confirm the mechanism of action of ABT-255, a DNA gyrase supercoiling inhibition assay can be performed.

General Protocol Outline:

  • Reagents: Purified bacterial DNA gyrase (subunits A and B), relaxed plasmid DNA substrate, ATP, and reaction buffer.

  • Reaction Setup: In a reaction tube, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a control reaction without the inhibitor.

  • ATP Addition: Start the supercoiling reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA and proteinase K).

  • Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of ABT-255.

Synthesis

A specific, detailed synthesis protocol for ABT-255 is not publicly available. However, it is a 2-pyridone derivative, and general synthetic strategies for this class of compounds often involve multi-component reactions or the cyclization of appropriate precursors.

Conclusion

ABT-255 is a promising 2-pyridone antibacterial agent with potent activity against a range of clinically relevant bacteria, including Mycobacterium tuberculosis. Its likely mechanism of action through the inhibition of DNA gyrase makes it an attractive candidate for further investigation, particularly in the context of rising antibiotic resistance. Further studies are warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and a comprehensive safety profile. The experimental frameworks provided in this guide can serve as a foundation for researchers undertaking such investigations.

References

The Rise of 2-Pyridones: A Technical Guide to a New Class of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Among the promising new classes of compounds, 2-pyridones have emerged as a significant area of research, demonstrating potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols related to 2-pyridone antibacterial agents.

Introduction: The 2-Pyridone Scaffold - A Privileged Structure in Antibacterial Drug Discovery

The 2-pyridone moiety is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique structural and electronic properties allow it to act as a bioisostere for various functional groups, enhancing drug-like properties such as metabolic stability and solubility.[2] The discovery of 2-pyridones as potent antibacterial agents stemmed from research aimed at identifying novel inhibitors of essential bacterial enzymes, leading to a new class of compounds with significant therapeutic potential.[3]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial mechanism of 2-pyridones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and, to a lesser extent, topoisomerase IV (ParC and ParE subunits).[4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, 2-pyridones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[6] This mechanism is analogous to that of the well-established fluoroquinolone antibiotics, and 2-pyridones are often considered bioisosteres of 4-quinolones.[3]

Signaling Pathway: 2-Pyridone Inhibition of DNA Gyrase

2_Pyridone_Mechanism_of_Action Mechanism of Action of 2-Pyridone Antibacterial Agents cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows Progression Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to 2_Pyridone 2-Pyridone Agent 2_Pyridone->DNA_Gyrase Inhibits 2_Pyridone->Cleavage_Complex Stabilizes Cleavage_Complex->Replication_Fork Blocks Discovery_Workflow General Workflow for the Discovery of 2-Pyridone Antibacterials cluster_activities Key Activities HTS High-Throughput Screening (HTS) or Rational Design Hit_ID Hit Identification HTS->Hit_ID Identifies Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Develops into Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Optimizes Preclinical Preclinical Development Lead_Opt->Preclinical Advances to SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo In Vivo Efficacy Models Preclinical->In_Vivo

References

An In-depth Technical Guide to the Physicochemical Properties of ABT-255 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent.[1] It is an analog of ABT-719, developed with the aim of improving the therapeutic margin against common gram-positive and gram-negative bacterial infections.[1] Notably, ABT-255 has demonstrated both in vitro potency and in vivo efficacy against drug-susceptible and drug-resistant strains of M. tuberculosis.[1] This guide provides a summary of the known physicochemical properties of ABT-255 free base and outlines standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. Due to the proprietary nature of early-stage drug development, much of the specific experimental data for this compound is not publicly available. In such cases, "Not available" is indicated.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₄FN₃O₃
Molecular Weight 385.439 g/mol [1]
Appearance White solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Note: The hydrochloride salt of ABT-255 has a molecular formula of C₂₁H₂₅ClFN₃O₃ and a molecular weight of 421.89 g/mol .

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail common methodologies for determining the properties listed in Table 1.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.

  • Heating: The capillary tube is placed in the heating block or oil bath of the apparatus. The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a key factor influencing a drug's bioavailability. It is typically determined in various solvents, including water, buffers at different pH values, and organic solvents.

Methodology: Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior at different physiological pH values.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow and Pathway Visualizations

Visual representations of experimental workflows and signaling pathways are essential for clear communication in scientific research.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the aqueous solubility of a compound like ABT-255 using the shake-flask method.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add to known volume of aqueous buffer A->B C Agitate at constant temperature (e.g., 24h) B->C D Centrifuge or filter to remove undissolved solid C->D E Analyze supernatant/ filtrate (e.g., HPLC) D->E F Determine concentration E->F G Solubility Value F->G Calculate Solubility (mg/mL)

Caption: Workflow for Aqueous Solubility Determination.

Putative Signaling Pathway

As a novel antibacterial agent, the primary mechanism of action of ABT-255 likely involves the inhibition of a critical bacterial process. While the specific target and signaling pathway for ABT-255 are not publicly disclosed, antibacterial agents in this class often target essential enzymes involved in DNA replication, transcription, or cell wall synthesis. A generalized logical relationship for the action of such an inhibitor is depicted below.

G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome A ABT-255 B Essential Bacterial Enzyme (e.g., DNA Gyrase) A->B Inhibition C Critical Bacterial Process (e.g., DNA Replication) B->C Catalyzes D Inhibition of Bacterial Growth C->D Leads to E Cell Death D->E

Caption: Generalized Antibacterial Mechanism of Action.

References

ABT-255 Free Base: An In-Depth Technical Guide on its In Vitro Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of ABT-255 free base, a novel 2-pyridone antibacterial agent. Drawing upon available data for ABT-255 and its close analog, ABT-719, this document details its potent activity against a broad range of bacterial pathogens, its mechanism of action, and the experimental protocols for determining its antibacterial efficacy.

Core Antibacterial Activity

ABT-255 is a promising 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity. It is closely related to ABT-719 and shares its mechanism as a bacterial DNA gyrase inhibitor. ABT-255 has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 0.031 µg/mL. Furthermore, it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as the Gram-negative bacterium Escherichia coli.

Quantitative In Vitro Antibacterial Spectrum

The following table summarizes the in vitro activity of ABT-719, a close analog of ABT-255, against a wide array of bacterial isolates. The data is presented as the MIC90, the concentration at which 90% of the tested isolates were inhibited. This data provides a strong indication of the expected antibacterial spectrum of ABT-255.

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus-0.015
Ciprofloxacin-resistant S. aureus-0.25
Streptococcus pneumoniae-0.03
Gram-Negative Aerobes
Ciprofloxacin-resistant P. aeruginosa-2.0
Anaerobes
Gram-positive anaerobes-0.12 - 0.25
Gram-negative anaerobes-0.12 - 0.25

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

ABT-255, like other 2-pyridone antibacterial agents, exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding.

By binding to the DNA gyrase-DNA complex, ABT-255 stabilizes the single-stranded DNA breaks created by the enzyme, leading to the formation of a lethal ternary complex. This prevents the re-ligation of the DNA strands, ultimately resulting in the cessation of DNA replication and cell death. The selective toxicity of ABT-255 for bacteria is due to the significant structural differences between bacterial DNA gyrase and its eukaryotic counterparts.

ABT-255_Mechanism_of_Action cluster_bacterium Bacterial Cell ABT255 ABT-255 DNA_Gyrase DNA Gyrase ABT255->DNA_Gyrase Binds to Ternary_Complex Ternary Complex (ABT-255-Gyrase-DNA) ABT255->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Ternary_Complex DNA->Ternary_Complex Replication_Blocked DNA Replication Blocked Ternary_Complex->Replication_Blocked Leads to Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death Results in

Caption: Mechanism of action of ABT-255.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of ABT-255 is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A standardized broth microdilution method is typically employed.

Preparation of Materials
  • This compound: A stock solution is prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.

  • Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. Specific media are used for fastidious organisms.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

Assay Procedure
  • Serial Dilution: A two-fold serial dilution of the ABT-255 stock solution is performed in the 96-well plates using the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: The overnight bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the diluted ABT-255 is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only the growth medium (no bacteria or drug).

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of ABT-255 at which there is no visible growth (i.e., the well is clear).

MIC_Assay_Workflow Start Start Prepare_Stock Prepare ABT-255 Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

An In-depth Technical Guide to the Early Research on the Antibacterial Agent ABT-255

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early research and development of ABT-255, a novel 2-pyridone antibacterial agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its initial evaluation.

Core Efficacy Data

ABT-255, an analog of ABT-719, demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with particularly potent action against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][2]

In Vitro Susceptibility

The in vitro potency of ABT-255 was determined using the Alamar blue reduction technique, revealing low Minimum Inhibitory Concentrations (MICs) against various mycobacterial strains.

Table 1: In Vitro Activity of ABT-255 against Mycobacterium tuberculosis

StrainResistance ProfileMIC (µg/mL)
ATCC 35801 (Erdman)Drug-Susceptible0.016-0.031
ATCC 25618Drug-Susceptible0.031
ATCC 35837Ethambutol-Resistant0.031
ATCC 35838Rifampin-Resistant0.031

Source: Oleksijew A, et al. Antimicrob Agents Chemother. 1998.[1][2]

ABT-255 also exhibited potent activity against common bacterial pathogens, showing superior efficacy compared to ciprofloxacin (B1669076) against Staphylococcus aureus and Streptococcus pneumoniae, and equivalent efficacy against Escherichia coli.[1]

In Vivo Efficacy

In vivo studies in a murine model of pulmonary tuberculosis demonstrated the significant therapeutic potential of ABT-255. Oral administration of the compound resulted in a dose-responsive reduction in bacterial load in the lungs of infected mice.

Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis (4-week oral therapy)

M. tuberculosis StrainABT-255 Daily Dosage (mg/kg)Mean Log10 Reduction in Viable Counts (Lung Tissue)
Drug-Susceptible (ATCC 35801)3.130 - 5.5 (dose-responsive)
Drug-Susceptible (ATCC 35801)12.5Significant (P ≤ 0.05)
Drug-Susceptible (ATCC 35801)25Comparable to isoniazid
Drug-Resistant StrainsNot specified2 - 3

Source: Oleksijew A, et al. Antimicrob Agents Chemother. 1998.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

ABT-255 belongs to the 2-pyridone class of antibacterial agents, which are known to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are essential enzymes that control the topological state of DNA in bacteria.

  • DNA Gyrase is responsible for introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication and transcription.

  • Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By inhibiting these enzymes, ABT-255 disrupts critical cellular processes, leading to the inhibition of DNA synthesis, cessation of cell division, and ultimately, bacterial cell death.

ABT-255_Mechanism_of_Action cluster_drug Drug cluster_target Bacterial Cell cluster_process Cellular Processes cluster_outcome Outcome ABT255 ABT-255 (2-Pyridone) DNA_Gyrase DNA Gyrase ABT255->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV ABT255->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Transcription DNA Transcription DNA_Gyrase->DNA_Transcription Enables Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Transcription->Cell_Death Disruption leads to Chromosome_Segregation->Cell_Death Failure leads to

Caption: Mechanism of action of ABT-255.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on ABT-255.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium tuberculosis.

Materials:

  • 96-well sterile microplates

  • Middlebrook 7H9 broth, supplemented with ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis strains (H37Rv, clinical isolates)

  • ABT-255 stock solution

  • Alamar blue reagent

  • Tween 80 (10%)

  • Sterile deionized water

  • Parafilm

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation.

  • Drug Dilution: Prepare serial twofold dilutions of ABT-255 in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. Include drug-free control wells.

  • Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis strain in 7H9 broth, adjusted to a McFarland standard of 1.0. Dilute this suspension 1:20.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions and the control wells.

  • Incubation: Seal the plates with Parafilm and incubate at 37°C.

  • Alamar Blue Addition: After 7 days of incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest drug concentration that prevents the color change.

MABA_Workflow start Start: Prepare Materials plate_prep 1. Prepare 96-well plate (add water to perimeter wells) start->plate_prep drug_dilution 2. Prepare serial dilutions of ABT-255 in broth plate_prep->drug_dilution inoculum_prep 3. Prepare M. tuberculosis inoculum drug_dilution->inoculum_prep inoculation 4. Inoculate wells with bacterial suspension inoculum_prep->inoculation incubation1 5. Incubate at 37°C for 7 days inoculation->incubation1 alamar_add 6. Add Alamar blue and Tween 80 incubation1->alamar_add incubation2 7. Re-incubate for 24 hours alamar_add->incubation2 read_results 8. Read results (Blue = No Growth, Pink = Growth) incubation2->read_results end End: Determine MIC read_results->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

In Vivo Efficacy Study: Murine Model of Pulmonary Tuberculosis

This protocol describes the methodology used to evaluate the in vivo efficacy of ABT-255 against M. tuberculosis in a mouse model.

Materials:

  • Female CF-1 mice (20-22 g)

  • Mycobacterium tuberculosis strains (e.g., ATCC 35801)

  • ABT-255 formulated for oral administration

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) plates

  • Sterile syringes and gavage needles

Procedure:

  • Infection: Infect mice intravenously with a suspension of M. tuberculosis (e.g., 1 x 10^7 CFU).

  • Treatment Initiation: Begin treatment 24 hours post-infection.

  • Drug Administration: Administer ABT-255 orally once daily for 4 weeks at various dosages (e.g., 3.13, 6.25, 12.5, and 25 mg/kg of body weight). A control group receives the vehicle only.

  • Efficacy Assessment: At the end of the 4-week treatment period, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs, homogenize them in PBS with Tween 80, and prepare serial dilutions of the homogenate.

  • Colony Forming Unit (CFU) Counting: Plate the dilutions on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of CFUs to determine the bacterial load in the lungs. Calculate the log10 reduction in CFU compared to the untreated control group.

In_Vivo_Efficacy_Workflow start Start: Prepare Mice and Bacteria infection 1. Intravenous infection of mice with M. tuberculosis start->infection treatment 2. Oral administration of ABT-255 daily for 4 weeks infection->treatment euthanasia 3. Euthanize mice after treatment period treatment->euthanasia lung_homogenization 4. Homogenize lungs in PBS-Tween 80 euthanasia->lung_homogenization serial_dilution 5. Prepare serial dilutions of lung homogenate lung_homogenization->serial_dilution plating 6. Plate dilutions on 7H11 agar serial_dilution->plating incubation 7. Incubate plates for 3-4 weeks plating->incubation cfu_counting 8. Count Colony Forming Units (CFUs) incubation->cfu_counting end End: Analyze Log Reduction in CFU cfu_counting->end

Caption: Workflow for the in vivo efficacy study of ABT-255.

References

Methodological & Application

Application Notes and Protocols for ABT-255 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent, analogous to ABT-719, with significant therapeutic potential against a range of bacterial infections.[1] It has demonstrated potent in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as other common Gram-positive and Gram-negative bacteria.[1][2] The data suggests its potential use as an alternative or combination therapy for challenging bacterial infections, particularly tuberculosis.[2] Although many studies utilize the hydrochloride salt, ABT-255 free base is the active moiety.

Mechanism of Action

As a 2-pyridone antibacterial agent, ABT-255's precise molecular mechanism is not fully elucidated in the provided literature. However, this class of compounds often targets essential bacterial processes. A plausible, though not confirmed, mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Spectrum of Activity

ABT-255 exhibits a broad spectrum of antibacterial activity. It shows superior in vitro and in vivo potency against Staphylococcus aureus and Streptococcus pneumoniae when compared to ciprofloxacin, and equivalent efficacy against Escherichia coli.[2] Its most notable activity is against Mycobacterium tuberculosis, where it is potent against both drug-susceptible and resistant strains.

In Vitro Activity Data

The in vitro potency of ABT-255 is typically determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis

M. tuberculosis StrainResistance ProfileMIC (µg/mL)
ATCC 25618Drug-Susceptible0.031
ATCC 35801Drug-Susceptible0.016
ATCC 35837bEthambutol-Resistant0.031
ATCC 35838cRifampin-Resistant0.031
In Vivo Efficacy Data

In vivo studies in murine models have confirmed the therapeutic potential of ABT-255.

Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

M. tuberculosis StrainResistance ProfileTreatment RegimenOutcome
Drug-Susceptible-25 mg/kg/day (oral) for 4 weeks2-5 log10 reduction in lung CFU
Rifampin-Resistant-25 mg/kg/day (oral) for 4 weeks2-3 log10 reduction in lung CFU

Experimental Protocols

Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of ABT-255's MIC using the broth microdilution method.

2.1.1 Materials

  • This compound

  • DMSO (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism (e.g., Middlebrook 7H9 for M. tuberculosis)

  • Bacterial strains (e.g., M. tuberculosis ATCC strains)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer or plate reader

2.1.2 Procedure

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in the appropriate broth to create a working stock solution.

  • Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of ABT-255 in the 96-well plate using the appropriate broth. The concentration range should bracket the expected MIC (e.g., from 0.008 to 16 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (bacteria in broth without ABT-255) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol describes a murine model of pulmonary tuberculosis to evaluate the in vivo efficacy of ABT-255.

2.2.1 Materials

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • CF-1 mice (or other appropriate strain)

  • Mycobacterium tuberculosis strain (e.g., H37Rv or a resistant strain)

  • Aerosol exposure chamber

  • Biosafety Level 3 (BSL-3) facility

  • Oral gavage needles

  • Middlebrook 7H11 agar (B569324) plates

2.2.2 Procedure

  • Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis to establish a pulmonary infection.

  • Acclimatization: Allow the infection to establish for a defined period (e.g., 7-14 days).

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle control (oral gavage daily)

    • ABT-255 (e.g., 3.13, 6.25, 12.5, 25 mg/kg, administered orally once daily).

  • Drug Administration: Prepare a suspension of ABT-255 in the vehicle and administer it daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitoring: Monitor the health and weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions of the homogenate onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates for 3-4 weeks at 37°C, then count the number of colonies to determine the bacterial load (CFU) per lung.

  • Data Analysis: Compare the log10 CFU counts from the ABT-255 treated groups to the vehicle control group to determine the reduction in bacterial burden.

Visualizations

G Hypothetical Mechanism of Action for ABT-255. cluster_bacterium Bacterial Cell ABT255 ABT-255 Membrane Cell Membrane ABT255->Membrane Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV ABT255->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Replication DNA Replication & Repair Supercoiled_DNA->Replication Cell_Death Cell Death Replication->Cell_Death Failure leads to

Caption: Hypothetical signaling pathway for ABT-255 action.

G Workflow for In Vitro MIC Assay. start Start prep_stock Prepare ABT-255 Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of ABT-255 in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Add Positive & Negative Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 7-14 days) controls->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the in vitro MIC assay.

G Workflow for In Vivo Murine Tuberculosis Study. start Start infect Infect Mice with M. tuberculosis (Aerosol Route) start->infect establish Allow Infection to Establish (7-14 days) infect->establish randomize Randomize Mice into Control & Treatment Groups establish->randomize treat Administer ABT-255 or Vehicle (Oral Gavage, Daily for 4 weeks) randomize->treat monitor Monitor Mouse Health and Weight treat->monitor euthanize Euthanize Mice at Study Endpoint monitor->euthanize After 4 weeks harvest Harvest & Homogenize Lungs euthanize->harvest plate Plate Serial Dilutions on 7H11 Agar harvest->plate incubate Incubate Plates (3-4 weeks) plate->incubate count Count Colony Forming Units (CFU) incubate->count analyze Analyze Data (log10 CFU Reduction) count->analyze end End analyze->end

Caption: Experimental workflow for the in vivo efficacy study.

References

Application Notes and Protocols for Preparing ABT-255 Free Base Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent with demonstrated potency against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains of Mycobacterium tuberculosis. As a bioisostere of 4-quinolones, ABT-255 exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] Proper preparation of a stock solution is critical for accurate and reproducible results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of an ABT-255 free base stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and recommendations for stock solution preparation are summarized in the table below.

ParameterValueReference
Molecular Formula C₂₁H₂₄FN₃O₃N/A
Molecular Weight 385.44 g/mol N/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Suggested Stock Concentration 10 mM[2]
Storage Temperature -20°C or -80°C[3][4][5]
Short-term Storage (Working Aliquots) 4°C for up to 2 weeks[4][6]
Long-term Stability Up to 1 year at -20°C; up to 3 months at -80°C for some antibiotics[3]

Experimental Protocols

Materials
  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Vortex mixer

  • Pipettes and sterile, disposable tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

Before handling ABT-255, it is essential to consult the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed. Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.

  • Calculate the required mass of ABT-255:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 385.44 g/mol × 1000 mg/g = 3.85 mg

  • Weighing the compound:

    • Using a calibrated analytical balance, carefully weigh 3.85 mg of this compound powder. To minimize static interference, an anti-static gun may be used.

  • Dissolution:

    • Transfer the weighed ABT-255 powder into a sterile microcentrifuge tube or a cryogenic vial.

    • Add 1 mL of sterile DMSO to the tube.

  • Solubilization:

    • Cap the tube securely and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.

    • Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Storage:

    • For long-term storage, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes or cryogenic vials. This will minimize the number of freeze-thaw cycles, which can degrade the compound.[5]

    • Store the aliquots at -20°C or -80°C in a light-protected container.[3][4]

    • Properly label all tubes with the compound name, concentration, date of preparation, and solvent.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

ABT-255, as a 2-pyridone antibacterial agent, targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and transcription.[7][8]

  • Topoisomerase IV: The primary role of this enzyme is to decatenate (unlink) the daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[9]

ABT-255 stabilizes the transient complex formed between the topoisomerase and the cleaved DNA.[1] This prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[1] The accumulation of these breaks disrupts essential cellular processes and ultimately leads to bacterial cell death.

Visualizations

ABT255_Mechanism_of_Action Mechanism of Action of ABT-255 cluster_replication Bacterial DNA Replication cluster_targets Drug Targets Replication_Fork Replication Fork Positive_Supercoils Positive Supercoiling Ahead of Fork Replication_Fork->Positive_Supercoils Daughter_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Daughter_Chromosomes DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase Relaxation of Positive Supercoils Segregated_Chromosomes Segregated Chromosomes Daughter_Chromosomes->Segregated_Chromosomes Segregation Topo_IV Topoisomerase IV (ParC/ParE) Daughter_Chromosomes->Topo_IV Decatenation DNA_Gyrase->Replication_Fork Introduces Negative Supercoils Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death DNA Damage Topo_IV->Segregated_Chromosomes Topo_IV->Bacterial_Death DNA Damage ABT255 ABT-255 ABT255->DNA_Gyrase Inhibits ABT255->Topo_IV Inhibits Stock_Solution_Workflow ABT-255 Stock Solution Preparation Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh ABT-255 Powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology and preclinical drug development used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This quantitative measure of susceptibility is a gold standard for assessing the efficacy of novel antimicrobial compounds, monitoring the development of resistance, and guiding therapeutic choices in clinical settings.[1][2][3] The protocols outlined below are based on established guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are intended for research purposes.[1][2]

It is important to note that while the query specified "ABT-255 free base," publicly available scientific literature does not identify a compound with this designation as an antimicrobial agent. Instead, compounds with similar names, such as NKTR-255, are described as immunomodulatory agents for cancer therapy.[4][5][6][7] Therefore, the following protocol is a general methodology for determining the MIC of a test compound against a bacterial strain.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of a test compound against a non-fastidious bacterial strain using the broth microdilution method in 96-well plates. This method is widely used due to its efficiency and requirement for small volumes of reagents.

Materials

  • Test compound (e.g., this compound, prepared as a stock solution in a suitable solvent)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Sterile 96-well microtiter plates

  • Sterile 1.5 mL microtubes

  • Sterile saline solution (0.85% w/v)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (37°C)

  • Vortex mixer

Procedure

Day 1: Preparation of Bacterial Inoculum

  • From a fresh agar (B569324) plate culture, inoculate a single colony of the desired bacterial strain into a tube containing 3-5 mL of CAMHB.

  • Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm) to obtain a stationary phase culture.

Day 2: MIC Plate Preparation and Inoculation

  • Inoculum Standardization:

    • Gently vortex the overnight bacterial culture.

    • Prepare a 1:10 dilution by adding 100 µL of the overnight culture to 900 µL of fresh CAMHB.

    • Measure the optical density at 600 nm (OD600) of this dilution.

    • Adjust the bacterial suspension with sterile saline to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.[3] This will serve as the 2x inoculum.

  • Preparation of Test Compound Dilutions:

    • Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well microtiter plate.

    • In the first column of the plate, add the highest concentration of the test compound.

    • In subsequent columns, perform a serial dilution to achieve a range of desired concentrations.

    • Ensure that the final volume in each well is 50 µL before adding the inoculum.

  • Plate Inoculation:

    • Using a multichannel pipette, add 50 µL of the standardized 2x bacterial inoculum (1 x 10^6 CFU/mL) to each well containing the test compound. This will result in a final bacterial concentration of 5 x 10^5 CFU/mL in a total volume of 100 µL.[1]

    • Include a positive control for growth (wells with 50 µL of CAMHB and 50 µL of inoculum, no compound) and a negative control for sterility (wells with 100 µL of CAMHB, no inoculum).

  • Incubation:

    • Seal the 96-well plate to prevent evaporation.

    • Incubate the plate at 37°C for 16-24 hours under static conditions.[1]

Day 3: Determination of MIC

  • Visual Inspection:

    • After incubation, visually inspect the 96-well plate for bacterial growth, which is typically observed as turbidity or a pellet at the bottom of the well.

    • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of bacteria.[1][2]

  • Data Recording:

    • Record the MIC value for the test compound. The experiment should be performed in triplicate for reproducibility.

Data Presentation

The quantitative results of an MIC assay are typically summarized in a table format for clarity and comparison.

Bacterial StrainTest CompoundReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Consensus MIC (µg/mL)
S. aureus ATCC 29213Compound X2242
E. coli ATCC 25922Compound X8888
P. aeruginosa ATCC 27853Compound X16321616

Experimental Workflow Diagram

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_day1 Day 1: Inoculum Preparation cluster_day2 Day 2: Assay Setup cluster_day3 Day 3: Data Analysis d1_1 Inoculate single colony into broth d1_2 Overnight incubation at 37°C d1_1->d1_2 d2_1 Standardize bacterial suspension to ~1x10^6 CFU/mL d1_2->d2_1 d2_3 Inoculate plate with bacterial suspension d2_1->d2_3 d2_2 Prepare 2-fold serial dilutions of test compound in 96-well plate d2_2->d2_3 d2_4 Incubate plate at 37°C for 16-24h d2_3->d2_4 d3_1 Visually inspect wells for bacterial growth d2_4->d3_1 d3_2 Determine MIC: Lowest concentration with no visible growth d3_1->d3_2

Workflow for Broth Microdilution MIC Assay.

Signaling Pathway

A signaling pathway diagram is not applicable to an in vitro MIC assay. This type of assay measures the direct inhibitory effect of a compound on the growth of a microorganism in a culture medium, a process that does not involve host cell signaling pathways. Signaling pathway analysis would be relevant for understanding a drug's mechanism of action within a host organism, such as the immunomodulatory effects of NKTR-255.[4][5][6]

References

Application Notes and Protocols for Cell-Based Assays Using Bcl-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ABT-255: Initial searches for "ABT-255 free base" indicate its primary identification as an anti-bacterial agent. However, the context of the requested application notes—focusing on cell-based assays, signaling pathways, and targeting an audience of cancer researchers—strongly suggests an interest in a compound targeting apoptosis, a hallmark of cancer therapy. Therefore, this document will focus on the well-established class of Bcl-2 family inhibitors, which are central to apoptosis research and for which extensive cell-based assay data is available. The protocols and data presented are representative of BH3 mimetics that target anti-apoptotic Bcl-2 proteins.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway of apoptosis, also known as programmed cell death.[1][2] In many cancers, anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1) are overexpressed, allowing cancer cells to evade apoptosis and contributing to tumor progression and chemoresistance.[3] BH3 mimetic small molecules are a class of drugs designed to inhibit these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis.[1][2] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Bcl-2 family inhibitors in cancer cell lines.

Mechanism of Action: Inducing Apoptosis

BH3 mimetics function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins like BIM, BID, and BAD (the "sensitizers") and BAX and BAK (the "effectors"). This releases BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.

cluster_0 Mitochondrial Outer Membrane cluster_1 Cytoplasm Bax_Bak BAX/BAK (Inactive) Bax_Bak_active BAX/BAK (Active Oligomer) MOMP MOMP Bax_Bak_active->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Releases BH3_mimetic BH3 Mimetic (e.g., ABT-737) Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL) BH3_mimetic->Bcl2 Inhibits Bcl2->Bax_Bak Inhibits Pro_apoptotic Pro-apoptotic BH3-only (BIM, BID, BAD) Pro_apoptotic->Bax_Bak_active Activates Pro_apoptotic->Bcl2 Inhibited by Caspase_cascade Caspase Cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis Executes Cytochrome_c->Caspase_cascade Activates

Figure 1: Simplified signaling pathway of BH3 mimetics.

Data Presentation

The following table summarizes representative quantitative data for a potent Bcl-2/Bcl-xL inhibitor. Values are illustrative and will vary based on the specific compound, cell line, and assay conditions.

Cell LineAssay TypeParameterValue
NALM-6 (Leukemia)Cell Viability (MTT)IC50 (72h)30 nM
H146 (Small Cell Lung Cancer)Cell Viability (MTT)IC50 (72h)50 nM
NALM-6 (Leukemia)Apoptosis (Annexin V)% Apoptotic Cells (100 nM, 24h)65%
H146 (Small Cell Lung Cancer)Apoptosis (Annexin V)% Apoptotic Cells (100 nM, 24h)55%

Experimental Protocols

A general workflow for testing a Bcl-2 inhibitor is depicted below. It begins with cell culture, followed by compound treatment, and concludes with data acquisition using a specific cell-based assay.

A 1. Cell Culture Seed cells in multi-well plates B 2. Compound Treatment Add serially diluted inhibitor A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D 4. Assay-Specific Steps Add reagents (e.g., MTT, Annexin V) C->D E 5. Data Acquisition Read plate (spectrophotometer) or analyze cells (flow cytometer) D->E F 6. Data Analysis Calculate IC50 or % Apoptosis E->F

Figure 2: General experimental workflow for cell-based assays.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Bcl-2 inhibitor (e.g., ABT-737)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to respective wells. Include wells with medium only for background control.

    • Incubate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC). Propidium iodide (PI) is used as a vital stain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Bcl-2 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the Bcl-2 inhibitor and a vehicle control.

    • Incubate for a specified period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the same well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

References

Formulation of ABT-255 Free Base for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antimicrobial agent with demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. As a promising candidate for the treatment of tuberculosis, robust and reproducible in vivo studies are critical for its continued development. This document provides detailed application notes and protocols for the formulation of ABT-255 free base for oral administration in murine models of tuberculosis, along with a comprehensive protocol for in vivo efficacy studies.

Physicochemical Properties and Formulation Considerations

While specific solubility data for ABT-255 is not extensively published, 2-pyridone antibacterial agents are generally reported to have higher water solubility compared to analogous 4-quinolones.[1] However, as with many new chemical entities, it is prudent to anticipate potential solubility challenges. The formulation strategy for ABT-255 should be guided by its physicochemical properties, with the primary goal of achieving consistent and adequate systemic exposure upon oral administration.

Table 1: Physicochemical and In Vitro Data for ABT-255

ParameterValue/InformationSource
Chemical Class 2-Pyridone Antibacterial Agent[1]
Molecular Formula C21H24FN3O3BOC Sciences
Molecular Weight 385.44 g/mol BOC Sciences
Appearance White solidBOC Sciences
In Vitro Potency (MIC) 0.016 - 0.031 µg/mL against M. tuberculosisMedChemExpress

Recommended Formulation Protocols

Given the oral route of administration and the potential for variable solubility, two primary formulation approaches are presented below. It is recommended to perform initial solubility testing in a panel of pharmaceutically acceptable vehicles to select the most appropriate formulation.

Protocol 1: Aqueous Suspension (For compounds with low aqueous solubility)

This protocol is suitable if this compound exhibits poor solubility in water. The goal is to create a uniform and stable suspension to ensure consistent dosing.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water)

  • Wetting agent (e.g., 0.1% w/v Tween 80)

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare the Vehicle:

    • In a suitable container, add the required amount of purified water.

    • While stirring, slowly add the wetting agent (Tween 80) and allow it to dissolve completely.

    • Gradually add the suspending agent (CMC-Na) to the vortex of the stirring solution to prevent clumping. Continue stirring until a clear and uniform solution is obtained. This may take several hours.

  • Prepare the ABT-255 Suspension:

    • Accurately weigh the required amount of this compound.

    • Triturate the powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste while mixing continuously.

    • Transfer the suspension to a calibrated volumetric flask and rinse the mortar and pestle with the vehicle to ensure complete transfer of the drug.

    • Add vehicle to the final volume and mix thoroughly using a magnetic stirrer.

  • Storage and Handling:

    • Store the suspension at 2-8°C.

    • Before each use, ensure the suspension is brought to room temperature and vigorously shaken to ensure homogeneity.

    • The stability of the suspension should be determined for the intended duration of the study.

Protocol 2: Solution Formulation (For compounds with adequate aqueous solubility)

If ABT-255 demonstrates sufficient solubility in an aqueous vehicle, a solution is the preferred formulation as it eliminates concerns about dose uniformity related to suspensions.

Materials:

  • This compound powder

  • Vehicle (e.g., Purified water, 5% Dextrose in water, or a suitable buffer)

  • pH meter and adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) if pH adjustment is needed.

  • Magnetic stirrer and stir bar

  • Calibrated balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Solubility Assessment:

    • Determine the approximate solubility of ABT-255 in the chosen vehicle at the desired concentration.

  • Prepare the ABT-255 Solution:

    • Accurately weigh the required amount of this compound.

    • In a suitable container, add approximately 80% of the final volume of the vehicle.

    • While stirring, slowly add the ABT-255 powder.

    • Continue stirring until the compound is completely dissolved. Gentle warming may be applied if it aids dissolution, but the thermal stability of ABT-255 should be considered.

    • If necessary, adjust the pH to aid solubility, ensuring the final pH is within a physiologically acceptable range for oral administration to mice.

    • Once dissolved, add the vehicle to the final volume and mix until uniform.

  • Storage and Handling:

    • Store the solution at 2-8°C, protected from light.

    • Before each use, allow the solution to come to room temperature.

In Vivo Efficacy Study Protocol: Murine Model of Tuberculosis

This protocol outlines a standard approach for evaluating the in vivo efficacy of ABT-255 in a mouse model of chronic tuberculosis.

Table 2: In Vivo Study Parameters for ABT-255

ParameterRecommendationSource
Animal Model BALB/c or C57BL/6 mice[2]
Infection Route Low-dose aerosol infection with M. tuberculosis H37Rv[2]
Treatment Route Oral gavage (p.o.)MedChemExpress
Dose Range 3.13 - 25 mg/kgMedChemExpress
Dosing Frequency Once dailyMedChemExpress
Treatment Duration 4 weeksMedChemExpress
Primary Endpoint Bacterial load (CFU) in lungs and spleen[3][4]

Experimental Workflow:

Mechanism_of_Action cluster_bacterium Bacterial Cell ABT255 ABT-255 (2-Pyridone) DNA_Gyrase DNA Gyrase (Topoisomerase II) ABT255->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV ABT255->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Application Notes and Protocols for Utilizing ABT-255 Free Base in Mycobacterium tuberculosis Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent with potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2] Structurally similar to fluoroquinolones, ABT-255 demonstrates significant promise as a therapeutic candidate.[1] These application notes provide detailed protocols for the preparation and use of ABT-255 free base in M. tuberculosis culture, including methods for determining its potency and efficacy.

Mechanism of Action

ABT-255, like other quinolone and fluoroquinolone antibiotics, targets bacterial DNA gyrase (a type II topoisomerase).[3][4][5][6] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA and relaxes positive supercoils that arise during these processes.[6] ABT-255 stabilizes the covalent complex between DNA gyrase and cleaved DNA, which is a critical intermediate in the enzyme's catalytic cycle.[3][4] This stabilization leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. A key advantage of ABT-255 is its apparent lack of cross-resistance with established anti-tuberculosis drugs, making it a valuable candidate for combination therapies.[1]

ABT255_Mechanism cluster_bacterium Mycobacterium tuberculosis DNA Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase Binding Replication DNA Replication & Transcription Gyrase->Replication Enables CellDeath Cell Death Gyrase->CellDeath Leads to ABT255 ABT-255 ABT255->Gyrase Inhibits

Mechanism of Action of ABT-255.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of ABT-255 against various strains of M. tuberculosis.

Table 1: In Vitro Activity of ABT-255 against M. tuberculosis

M. tuberculosis StrainResistance ProfileMIC (µg/mL)Reference
ATCC 35801 (Erdman)Drug-Susceptible0.016[1][7]
ATCC 25618Drug-Susceptible0.031[7]
Clinical IsolateRifampin-Resistant0.031[1][2]
Clinical IsolateEthambutol-Resistant0.031[1][2]

Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

M. tuberculosis StrainResistance ProfileABT-255 Dose (mg/kg/day)Duration of TherapyLog10 Reduction in Viable Counts (Lung Tissue)Reference
Drug-Susceptible-3.13 - 254 weeks2 to 5[1][2]
Drug-ResistantRifampin or EthambutolNot specified4 weeks2 to 3[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, deionized water or appropriate culture medium (e.g., Middlebrook 7H9 broth)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the powder completely. The final concentration of DMSO in the culture should not exceed a level that affects mycobacterial growth (typically ≤1%).

  • Once dissolved, bring the solution to the desired final stock concentration by adding sterile deionized water or the appropriate culture medium. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of ABT-255 in a final volume of 1 mL.

  • Vortex the solution thoroughly to ensure homogeneity.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the EUCAST reference method for MIC determination of M. tuberculosis.

Materials:

  • M. tuberculosis isolate to be tested

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • ABT-255 stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Sterile deionized water

  • Sterile glass beads (3-5 mm diameter)

  • Spectrophotometer

  • Inverted mirror for reading plates

Procedure:

1. Inoculum Preparation: a. Harvest colonies of M. tuberculosis from a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar). b. Transfer the colonies to a tube containing sterile deionized water and glass beads. c. Vortex vigorously for 1-2 minutes to create a homogeneous suspension and break up clumps. d. Allow the large particles to settle for 30-60 minutes. e. Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance at 600 nm of 0.08-0.13). This corresponds to approximately 1-5 x 10⁷ CFU/mL. f. Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1-5 x 10⁵ CFU/mL.

2. Plate Preparation and Inoculation: a. Prepare serial twofold dilutions of the ABT-255 stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control. b. Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. c. Seal the plate with a lid or an adhesive plate sealer and incubate at 37°C.

3. Reading and Interpretation: a. Incubate the plates for 7-21 days, or until visible growth is observed in the drug-free control well. b. Read the plates using an inverted mirror. The MIC is defined as the lowest concentration of ABT-255 that inhibits visible growth of M. tuberculosis.

MIC_Determination_Workflow cluster_prep Inoculum Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading Harvest Harvest M. tuberculosis colonies Suspend Suspend in water with glass beads Harvest->Suspend Vortex Vortex to homogenize Suspend->Vortex Settle Allow large particles to settle Vortex->Settle Adjust Adjust supernatant to 0.5 McFarland Settle->Adjust Dilute Dilute 1:100 for final inoculum Adjust->Dilute Inoculate Add final inoculum to each well Dilute->Inoculate Dilute_Drug Prepare serial dilutions of ABT-255 in 96-well plate Dilute_Drug->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read for visible growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for MIC Determination.
In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-255. All animal procedures must be conducted in compliance with institutional and national guidelines for animal welfare and in a BSL-3 facility.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • M. tuberculosis H37Rv or other appropriate strain

  • Aerosol exposure system for infection

  • ABT-255 formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)

  • Positive control drugs (e.g., isoniazid, rifampin)

  • Vehicle control

  • Middlebrook 7H11 agar (B569324) plates

  • Tissue homogenizer

Procedure:

1. Infection: a. Prepare a single-cell suspension of M. tuberculosis. b. Infect mice via a low-dose aerosol route to deliver approximately 50-100 CFU to the lungs. c. At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial implantation in the lungs.

2. Establishment of Chronic Infection: a. Allow the infection to establish for 4-6 weeks.

3. Treatment: a. Randomly assign mice to treatment groups (e.g., vehicle control, positive control, different doses of ABT-255). b. Administer the assigned treatment daily by oral gavage for the desired duration (e.g., 4 weeks). c. Monitor the health and body weight of the mice throughout the treatment period.

4. Assessment of Bacterial Burden: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and spleen. c. Homogenize the organs in a known volume of sterile saline with 0.05% Tween 80. d. Prepare serial dilutions of the tissue homogenates and plate on Middlebrook 7H11 agar. e. Incubate the plates at 37°C for 3-4 weeks. f. Count the number of colonies to determine the CFU per organ. g. Express the data as log10 CFU per organ and compare the bacterial loads between treatment groups.

InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Aerosol Aerosol infection of mice with M. tuberculosis Establish Establishment of chronic infection (4-6 weeks) Aerosol->Establish Group Randomize mice into treatment groups Establish->Group Administer Daily oral administration of ABT-255, controls Group->Administer Monitor Monitor mouse health and weight Administer->Monitor Euthanize Euthanize mice Monitor->Euthanize Harvest Harvest lungs and spleen Euthanize->Harvest Homogenize Homogenize organs Harvest->Homogenize Plate Plate serial dilutions on 7H11 agar Homogenize->Plate Incubate Incubate and count CFU Plate->Incubate Analyze Analyze and compare bacterial loads Incubate->Analyze

Workflow for In Vivo Efficacy Testing.

Conclusion

ABT-255 is a potent anti-tuberculosis agent with a mechanism of action that is effective against both drug-susceptible and resistant strains of M. tuberculosis. The protocols provided herein offer a standardized approach for the in vitro and in vivo evaluation of this compound, facilitating further research and development of this promising compound for the treatment of tuberculosis. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for ABT-255 Free Base in Staphylococcus aureus Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel, orally active 2-pyridone antibacterial agent, developed as an analog of ABT-719 with an enhanced therapeutic margin against common Gram-positive and Gram-negative bacteria.[1] Preclinical studies have demonstrated its in vitro potency and in vivo efficacy against various bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] This document provides a summary of the available data for ABT-255 in the context of S. aureus infection models and offers detailed protocols for representative in vitro and in vivo experiments.

It is important to note that while early studies indicated the efficacy of ABT-255 against S. aureus, comprehensive and detailed protocols, along with extensive quantitative data from these specific experiments, are not widely available in the public domain. The following sections compile the accessible information and provide generalized, yet detailed, experimental procedures to guide researchers in designing their own studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for ABT-255 and its activity against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of ABT-255 Hydrochloride

OrganismStrainMIC (µg/mL)
Mycobacterium tuberculosisATCC 35801 (drug-susceptible)0.016
Mycobacterium tuberculosisATCC 256180.031
Mycobacterium tuberculosisATCC 35837b (Ethambutol-resistant)0.031
Mycobacterium tuberculosisATCC 35838c (Rifampin-resistant)0.031

Data sourced from MedChemExpress product information, citing Oleksijew A, et al. 1998.[2][3]

Table 2: In Vivo Efficacy of ABT-255 Hydrochloride in Murine Infection Models

Infection ModelPathogenMouse StrainDosing RegimenResult
Systemic InfectionStaphylococcus aureus NTCC 10649CF-13.13 - 25 mg/kg, p.o., once daily for 4 weeksReduced bacterial counts
Systemic InfectionStreptococcus pneumoniae 6303CF-13.13 - 25 mg/kg, p.o., once daily for 4 weeksReduced bacterial counts
Systemic InfectionEscherichia coli JUHLCF-13.13 - 25 mg/kg, p.o., once daily for 4 weeksReduced bacterial counts
Pulmonary TuberculosisM. tuberculosis ATCC 35801CF-16.25 - 25 mg/kg, p.o., once dailyDose-responsive 0- to 5.5-log reduction in lung CFU
Pulmonary TuberculosisEthambutol-resistant M. tuberculosis ATCC 35837CF-16.25 - 25 mg/kg, p.o., once dailyDose-related 1- to 3-log reduction in lung CFU
Pulmonary TuberculosisRifampin-resistant M. tuberculosis ATCC 35838CF-16.25 - 25 mg/kg, p.o., once dailyDose-responsive 1- to 2.5-log reduction in lung CFU

Data sourced from MedChemExpress product information, citing Oleksijew A, et al. 1998.[2][3] Note: Specific quantitative outcomes for the S. aureus model are not detailed in the available literature.

Experimental Protocols

The following are detailed, representative protocols for assessing the efficacy of an antibacterial agent like ABT-255 against S. aureus.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of ABT-255 against S. aureus.

Materials:

  • ABT-255 free base

  • Staphylococcus aureus strain (e.g., ATCC 29213, MRSA USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of ABT-255 Stock Solution: Prepare a 10 mg/mL stock solution of ABT-255 in DMSO. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Bacterial Inoculum Preparation:

    • From an overnight culture of S. aureus on a blood agar (B569324) plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of ABT-255 to the first well and perform 2-fold serial dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Murine Systemic Infection Model

This protocol outlines a generalized murine model of systemic S. aureus infection to evaluate the in vivo efficacy of ABT-255. The available literature indicates that a similar model was used for initial testing of ABT-255.[3]

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., NTCC 10649)

  • Female CF-1 mice (4-6 weeks old)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Saline solution (0.9% NaCl), sterile

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus overnight in TSB at 37°C.

    • Wash the bacterial cells twice with sterile saline by centrifugation.

    • Resuspend the pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁷ CFU/mL). The original study used an inoculum approximately 100 times the 50% lethal dose (LD₅₀).[3] The precise LD₅₀ should be determined in preliminary studies for the specific bacterial strain and mouse model.

  • Infection of Mice:

    • Administer the bacterial inoculum (e.g., 0.2 mL) to each mouse via intraperitoneal (IP) injection.

  • Treatment Administration:

    • Prepare a suspension of ABT-255 in the vehicle at the desired concentrations (e.g., 3.13, 6.25, 12.5, 25 mg/kg).

    • Begin treatment at a specified time post-infection (e.g., 1-2 hours).

    • Administer ABT-255 or vehicle (control group) orally once daily using a gavage needle. The treatment duration in the reported study was 4 weeks, though shorter durations may be suitable depending on the experimental goals.[3]

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality.

    • At the end of the study or at predetermined time points, euthanize the mice.

    • Aseptically harvest organs (e.g., kidneys, spleen, liver).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/organ).

  • Data Analysis:

    • Compare the bacterial loads in the organs of the treated groups to the vehicle control group.

    • Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).

Visualizations

Mechanism of Action Context

As the specific molecular target of ABT-255, a 2-pyridone antibacterial, is not well-documented for S. aureus, the following diagram illustrates common targets of antibiotics in this bacterium to provide a conceptual framework for researchers.

S_aureus_Antibiotic_Targets General Antibiotic Targets in S. aureus cluster_cell Staphylococcus aureus Cell cluster_antibiotics Antibiotic Classes Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosome) DNA_Replication DNA Replication (Gyrase/Topoisomerase) Folic_Acid Folic Acid Metabolism Cell_Membrane Cell Membrane Integrity Beta_Lactams β-Lactams Beta_Lactams->Cell_Wall Glycopeptides Glycopeptides Glycopeptides->Cell_Wall Macrolides Macrolides Macrolides->Protein_Synthesis Tetracyclines Tetracyclines Tetracyclines->Protein_Synthesis Aminoglycosides Aminoglycosides Aminoglycosides->Protein_Synthesis Quinolones Quinolones Quinolones->DNA_Replication Sulfonamides Sulfonamides Sulfonamides->Folic_Acid Lipopeptides Lipopeptides Lipopeptides->Cell_Membrane

Caption: Common antibiotic targets within S. aureus.

Experimental Workflow

The diagram below illustrates a typical workflow for evaluating the in vivo efficacy of a compound like ABT-255 in a murine infection model.

In_Vivo_Workflow Experimental Workflow for In Vivo Efficacy Testing Infect_Mice 2. Induce Systemic Infection in Mice (e.g., IP injection) Group_Animals 3. Randomize Mice into Treatment Groups Infect_Mice->Group_Animals Admin_Treatment 4. Administer ABT-255 or Vehicle (p.o.) Group_Animals->Admin_Treatment Monitor 5. Monitor Clinical Signs and Survival Admin_Treatment->Monitor Endpoint 6. Endpoint Analysis Monitor->Endpoint CFU_Count Bacterial Load (CFU) in Organs Endpoint->CFU_Count Survival_Analysis Survival Curve Analysis Endpoint->Survival_Analysis

Caption: Workflow for a murine systemic infection model.

Concluding Remarks

ABT-255 has demonstrated potential as an antibacterial agent with activity against S. aureus. The protocols and data presented here are intended to serve as a valuable resource for researchers investigating this compound or similar molecules. Due to the limited publicly available information, further studies are warranted to fully elucidate the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the full therapeutic potential of ABT-255 in treating S. aureus infections. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific experimental needs and questions.

References

Application Notes and Protocols for Testing ABT-255 Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated promising in vitro potency and in vivo efficacy against a range of bacterial pathogens, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1][2][3][4] This document provides detailed protocols for testing the efficacy of ABT-255 against a panel of drug-resistant bacteria using standard antimicrobial susceptibility testing (AST) methods. These protocols are intended to guide researchers in the evaluation of ABT-255's spectrum of activity and to provide a framework for further preclinical development.

Data Presentation

The following tables summarize the reported in vitro activity of ABT-255 against various bacterial strains. These tables are provided as a reference and can be expanded upon with new experimental data.

Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis

StrainResistance ProfileMIC (μg/mL)
ATCC 35801Drug-Susceptible0.016
ATCC 25618Drug-Susceptible0.031
ATCC 35837bEthambutol-Resistant0.031
ATCC 35838cRifampin-Resistant0.031

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Efficacy of ABT-255 Against Mycobacterium tuberculosis in CF-1 Mice

StrainResistance ProfileDosage (mg/kg/day)DurationReduction in Viable Counts (log10 CFU)
ATCC 35801Drug-Susceptible254 weeks2-5
ATCC 35837Ethambutol-Resistant254 weeks1-3
ATCC 35838Rifampin-Resistant254 weeks1-2.5

Data sourced from Oleksijew, A. et al. (1998).[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of ABT-255 against drug-resistant bacteria. These protocols are based on established and standardized methods for antimicrobial susceptibility testing.[5][6][7][8][9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]

Materials:

  • ABT-255 hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Drug-resistant bacterial strains (e.g., MRSA, VRE, CRE)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 1°C)

Procedure:

  • Preparation of ABT-255 Stock Solution: Prepare a stock solution of ABT-255 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute in CAMHB to create a working stock solution.

  • Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 well-isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculum Dilution: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the ABT-255 working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plates at 35°C ± 1°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of ABT-255 at which there is no visible growth (turbidity) in the well.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Agar (B569324) Dilution

The agar dilution method is considered a gold standard for its accuracy and is particularly useful for testing multiple bacterial strains simultaneously.[10]

Materials:

  • ABT-255 hydrochloride

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Drug-resistant bacterial strains

  • 0.5 McFarland standard

  • Sterile saline or PBS

  • Inoculum replicator (optional)

  • Incubator (35°C ± 1°C)

Procedure:

  • Preparation of ABT-255 Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare serial two-fold dilutions of ABT-255 in a suitable solvent.

    • Add a specific volume of each ABT-255 dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum: Prepare standardized bacterial inocula as described in Protocol 1, step 2.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration of ABT-255. An inoculum replicator can be used for this purpose.

    • Include a control plate with no ABT-255 to ensure bacterial growth.

  • Incubation: Incubate the plates at 35°C ± 1°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of ABT-255 that completely inhibits the visible growth of the microorganism on the agar surface.[10]

Protocol 3: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[5][11]

Materials:

  • ABT-255 impregnated disks (requires custom preparation)

  • Mueller-Hinton Agar (MHA) plates

  • Drug-resistant bacterial strains

  • 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 1°C)

  • Caliper or ruler

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in Protocol 1, step 2.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the ABT-255 impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35°C ± 1°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[7]

    • The interpretation of susceptible, intermediate, or resistant is determined by comparing the zone diameter to established interpretive criteria (which would need to be developed for ABT-255 based on MIC correlation).

Mandatory Visualization

Experimental_Workflow_MIC_Broth_Microdilution prep_abt Prepare ABT-255 Stock Solution serial_dilution Perform 2-fold Serial Dilution of ABT-255 in 96-well Plate prep_abt->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate controls Set up Growth and Sterility Controls inoculate_plate->controls incubate Incubate at 35°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Experimental_Workflow_Disk_Diffusion prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disks Apply ABT-255 Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 18-24h apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zone->interpret

Caption: Workflow for disk diffusion susceptibility testing.

Beta_Lactam_Resistance_Pathway cluster_bacteria Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolyzes and Inactivates BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Target for Inactivation

Caption: Generalized signaling pathway for β-lactam resistance.

References

Ambiguity Surrounding ABT-255 Prevents Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes and protocols for the administration of "ABT-255 free base" in mice cannot be provided at this time due to significant ambiguity in publicly available scientific literature regarding the identity and therapeutic application of this compound. Searches for "ABT-255" yield information on several distinct molecules, making it impossible to ascertain the correct substance for which to develop protocols without further clarification.

Initial research has identified at least three different compounds referred to by similar names:

  • ABT-255: Described as a novel 2-pyridone antibacterial agent.[1]

  • NKTR-255: A polymer-conjugated form of recombinant human interleukin-15 (IL-15) investigated as a cancer immunotherapeutic.[2][3][4]

  • BMN 255: A substance under investigation for non-alcoholic fatty liver disease and hyperoxaluria.[5][6]

The lack of specific and consistent data for a compound definitively identified as "this compound" across multiple, verifiable sources prevents the creation of accurate and safe experimental protocols. Key information required for such a document, including mechanism of action, preclinical pharmacokinetics, and established administration regimens in murine models, is not clearly attributable to a single, well-defined "ABT-255" entity.

To ensure the safety and accuracy of scientific protocols, a precise understanding of the compound is paramount. Without this, any attempt to generate detailed application notes, data tables, or diagrams would be speculative and potentially hazardous.

Further clarification on the specific therapeutic context or chemical identifier (e.g., CAS number) for the "this compound" of interest is necessary before proceeding with the creation of the requested detailed scientific content.

References

Troubleshooting & Optimization

Technical Support Center: ABT-255 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the handling and use of ABT-255 free base in a research setting. Below you will find frequently asked questions (FAQs), troubleshooting guides for solubility issues in Dimethyl Sulfoxide (DMSO), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is ABT-255?

A1: ABT-255 is a novel 2-pyridone antibacterial agent.[1][2] It has demonstrated potent in vitro activity against various Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[2][3][4] The free base form of ABT-255 is identified by the CAS number 186293-38-9.

Q2: What is the solubility of this compound in DMSO?

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A general protocol for preparing stock solutions in DMSO is provided in the "Experimental Protocols" section. It is recommended to start with a small amount of the compound to test its solubility before proceeding with a larger quantity. The use of high-purity, anhydrous DMSO is crucial, as DMSO is hygroscopic and absorbed water can reduce its solvating power.

Q4: My this compound is not dissolving in DMSO. What should I do?

A4: Please consult the "Troubleshooting Guide: Dissolving ABT-255 in DMSO" below for a step-by-step approach to address solubility challenges. Common techniques to aid dissolution include gentle warming and sonication.

Troubleshooting Guide: Dissolving ABT-255 in DMSO

This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in DMSO.

Problem Potential Cause Suggested Solution
Visible solid particles or cloudiness in the DMSO solution. 1. Insufficient mixing: The compound has not been adequately agitated to facilitate dissolution. 2. Low Temperature: The ambient temperature may be too low for optimal solubility. 3. DMSO quality: The DMSO may have absorbed water, reducing its effectiveness as a solvent. 4. Concentration too high: The amount of ABT-255 exceeds its solubility limit in the given volume of DMSO.1. Vortex/Sonicate: Vortex the vial vigorously for 1-2 minutes. If particles persist, sonicate the vial in a water bath for 10-15 minutes. 2. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. Avoid excessive heat to prevent compound degradation. 3. Use Anhydrous DMSO: Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly to prevent moisture absorption. 4. Dilute the solution: Add a larger volume of anhydrous DMSO to decrease the concentration.
Compound precipitates out of solution after initial dissolution. 1. Temperature change: The compound may have been dissolved at an elevated temperature and precipitated upon cooling. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to precipitation.1. Maintain temperature or redissolve: If the experimental procedure allows, maintain the stock solution at the temperature it was dissolved at. Otherwise, gently warm and vortex to redissolve before use. 2. Aliquot stock solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Inconsistent experimental results. Inaccurate concentration: Incomplete dissolution leads to a lower actual concentration of the compound in solution than calculated.Ensure the compound is fully dissolved before use. Visually inspect the solution against a light source to confirm there are no visible particles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 385.44 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh 3.85 mg of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, place the tube in a water bath sonicator for 10-15 minutes.

    • If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the compound is fully dissolved.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any particulate matter when viewed against a light source.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Compound Solubility in DMSO

This protocol provides a general method for estimating the solubility of a compound in DMSO.

Materials:

  • Compound of interest (e.g., this compound)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of DMSO in a microcentrifuge tube (e.g., 5-10 mg in 1 mL).

  • Equilibration: Tightly cap the tube and incubate at a constant temperature (e.g., 25°C or 37°C) in a thermomixer or incubator shaker for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility of the compound in DMSO by multiplying the determined concentration by the dilution factor.

Visualization

Bacterial DNA Replication and Repair Pathway

While the specific molecular target of ABT-255 is not publicly documented, many antibacterial agents function by disrupting essential cellular processes. The following diagram illustrates a simplified overview of the bacterial DNA replication and repair pathway, a common target for antibiotics. This diagram is provided as a representative example of a potential mechanism of action for an antibacterial compound.

bacterial_dna_replication Simplified Bacterial DNA Replication & Repair Pathway cluster_replication DNA Replication cluster_repair DNA Repair DNA_Gyrase DNA Gyrase (Topoisomerase II) Helicase Helicase (DnaB) DNA_Gyrase->Helicase Allows unwinding Topoisomerase_IV Topoisomerase IV Single_Strand_Binding_Proteins Single-Strand Binding Proteins Helicase->Single_Strand_Binding_Proteins Unwinds DNA Primase Primase (DnaG) DNA_Polymerase_III DNA Polymerase III Primase->DNA_Polymerase_III Synthesizes RNA primers Okazaki_Fragments Okazaki Fragments DNA_Polymerase_III->Okazaki_Fragments Synthesizes DNA Leading_Strand Leading Strand Synthesis DNA_Polymerase_III->Leading_Strand Single_Strand_Binding_Proteins->Primase Stabilizes ssDNA DNA_Ligase DNA Ligase DNA_Ligase->Topoisomerase_IV Lagging_Strand Lagging Strand Synthesis Okazaki_Fragments->Lagging_Strand Leading_Strand->Topoisomerase_IV Decatenates daughter chromosomes Lagging_Strand->DNA_Ligase Joins fragments DNA_Damage DNA Damage Repair_Enzymes Repair Enzymes (e.g., DNA Polymerase I) DNA_Damage->Repair_Enzymes Recruits Bacterial_Chromosome Bacterial Chromosome (Circular DNA) Repair_Enzymes->Bacterial_Chromosome Repairs DNA Bacterial_Chromosome->DNA_Gyrase Relieves supercoiling Antibiotic_Target Potential Antibiotic Target Antibiotic_Target->DNA_Gyrase Antibiotic_Target->Topoisomerase_IV

Caption: A diagram illustrating key steps in bacterial DNA replication and potential antibiotic targets.

References

Technical Support Center: ABT-255 Free Base Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABT-255. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of ABT-255 free base in culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Degradation of ABT-255 in Culture Media

Researchers may encounter challenges with the stability of ABT-255, a novel 2-pyridone antibacterial agent, during in vitro experiments.[1] Instability can lead to a loss of compound activity and inconsistent results. This guide provides a systematic approach to identifying and mitigating potential degradation issues.

Symptom: Inconsistent or lower-than-expected biological activity of ABT-255.

Potential CauseRecommended Actions
Chemical Instability in Aqueous Media - Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to confirm the purity of your ABT-255 stock and working solutions.[2] - Assess Solution Stability: Prepare fresh working solutions and compare their performance against older solutions to determine if degradation is occurring over time.[2]
Hydrolysis The presence of water in culture media can lead to the cleavage of chemical bonds in ABT-255, particularly if it contains susceptible functional groups like esters or amides.[3] - pH Optimization: Determine the optimal pH range for ABT-255 stability, as many compounds are most stable between pH 4 and 8.[3][4]
Oxidation Dissolved oxygen or other oxidizing agents in the culture media can degrade ABT-255.[3] - Use of Antioxidants: Consider the addition of antioxidants to the media, ensuring they do not interfere with your experimental setup.[2]
Photodegradation Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[3] - Protect from Light: Store stock solutions and conduct experiments in amber vials or under low-light conditions.[2][5]
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[5] - Use Low-Binding Plates: Utilize low-protein-binding plates and labware. - Pre-treatment of Labware: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

Symptom: Visible changes in the culture media containing ABT-255 (e.g., color change, precipitation).

Potential CauseRecommended Actions
Poor Solubility ABT-255 may be precipitating out of the aqueous culture media. - Optimize Solvent Concentration: While minimizing DMSO is crucial (typically <0.5% in cell-based assays), a slight increase may be necessary to maintain solubility. Always include a vehicle control.[6] - pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values of your buffer.[6]
Chemical Degradation The visible change could be a result of degradation products forming. - Analytical Characterization: Use HPLC or LC-MS to analyze the solution and identify any potential degradants.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ABT-255 stock solutions?

A1: While specific stability data for ABT-255 is not publicly available, general best practices for small molecule inhibitors should be followed.[5] Store stock solutions, typically prepared in a high-purity, anhydrous solvent like DMSO, in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][5] Protect from light by using amber vials or wrapping containers in foil.[2]

Q2: How can I assess the stability of ABT-255 in my specific culture media?

A2: You can perform a time-course experiment to determine the stability of ABT-255 under your specific experimental conditions.[2] This involves incubating ABT-255 in your culture media at the desired temperature and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS to quantify the remaining parent compound.[4][7]

Q3: My experiment runs for 48 hours. How can I ensure a stable concentration of ABT-255?

A3: For long-term experiments, it is crucial to understand the degradation kinetics of ABT-255 in your system. If significant degradation is observed, consider replenishing the compound by replacing the media with freshly prepared ABT-255-containing medium at regular intervals (e.g., every 24 hours).[5]

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments with ABT-255?

A4: The tolerance to DMSO varies between cell lines.[6] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[6]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[6]

  • > 0.5% - 1% DMSO: Can be cytotoxic and may induce off-target effects.[6] It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of ABT-255 in Culture Media

This protocol provides a framework for evaluating the chemical stability of ABT-255 in a specific culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium

  • Sterile, low-binding microcentrifuge tubes or a 96-well plate

  • Incubator set to the experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of ABT-255 in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in your culture medium to the final working concentration.

  • Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution. Quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.[6] Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C) in a sterile, sealed container.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and process them as described in step 3.[4]

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the percentage of ABT-255 remaining at each time point relative to the T=0 sample.

Protocol 2: Kinetic Solubility Assay for ABT-255 in Aqueous Buffer

This protocol helps determine the kinetic solubility of ABT-255, which can be useful for identifying potential precipitation issues.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity or a nephelometer

Procedure:

  • Prepare Stock Solution: Dissolve ABT-255 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.[6]

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a separate 96-well plate. This will create a range of final ABT-255 concentrations.[6]

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity or light scattering of each well using a plate reader or nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare ABT-255 Stock (DMSO) prep_working Dilute to Working Concentration in Media prep_stock->prep_working sample_t0 T=0 Sample (Quench & Store) prep_working->sample_t0 incubate Incubate at 37°C prep_working->incubate analysis HPLC / LC-MS Analysis sample_t0->analysis sample_tx Sample at Timepoints (T=x) incubate->sample_tx sample_tx->analysis data Determine % Remaining vs. T=0 analysis->data

Caption: Workflow for assessing ABT-255 stability in culture media.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Stock Solution Purity (HPLC/LC-MS) start->check_purity fresh_solution Prepare Fresh Working Solution check_purity->fresh_solution time_course Run Stability Time-Course in Media fresh_solution->time_course degradation Significant Degradation? time_course->degradation optimize Optimize Conditions (pH, Light, Antioxidants) degradation->optimize Yes no_degradation No Significant Degradation degradation->no_degradation No replenish Replenish Compound During Experiment optimize->replenish end Problem Resolved replenish->end check_solubility Assess Solubility (Precipitation?) no_degradation->check_solubility check_solubility->end

Caption: Logical workflow for troubleshooting ABT-255 instability.

References

Technical Support Center: Troubleshooting Inconsistent ABT-255 MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) results for the investigational compound ABT-255. The following information is based on established principles of antimicrobial susceptibility testing and aims to help identify and resolve common sources of inconsistency.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our ABT-255 MIC assays. What are the most common causes for such inconsistencies?

A1: Inconsistent MIC results can stem from several factors. The most common sources of variability in broth microdilution assays include issues with the bacterial inoculum, media preparation, and the compound itself.[1] Specifically, variations in the starting culture's density, operator-dependent differences, and the inherent properties of the tested bacterial strain can all contribute to result variability.[1][2] It's also crucial to consider the stability and solubility of ABT-255 in the test medium.

Q2: How critical is the inoculum preparation for obtaining reproducible MIC values?

A2: Inoculum preparation is a critical step, and inconsistencies here are a primary source of variable MIC results. The final inoculum density in the wells should be standardized, typically to 5 x 10^5 CFU/mL for broth microdilution methods.[3] Using an inoculum with a lower cell count can lead to falsely low MIC values, indicating false susceptibility.[4] Conversely, a higher density can result in falsely high MICs. It is essential to prepare the bacterial suspension from fresh, morphologically similar colonies and to standardize it using a McFarland standard or a spectrophotometer before dilution.

Q3: Could the culture medium be affecting our ABT-255 MIC results?

A3: Yes, the composition of the culture medium can significantly impact MIC values. Factors such as pH, cation concentration, and the presence of interfering substances can alter the activity of an antimicrobial agent. For example, some compounds may bind to components in the media, reducing their effective concentration. It is also important to ensure that the media supports robust bacterial growth for the control wells. If ABT-255 has limited solubility or stability, this can be exacerbated by certain media components, leading to precipitation or degradation of the compound.

Q4: How can we be sure that ABT-255 is stable and soluble in our assay conditions?

A4: Ensuring the solubility and stability of ABT-255 throughout the experiment is crucial. Visually inspect the wells for any signs of precipitation after adding the compound to the broth. It is also recommended to perform solubility studies for ABT-255 in the chosen test medium at the relevant concentrations. The stability of the compound in the medium over the incubation period should also be assessed, as degradation can lead to an apparent increase in the MIC.

Troubleshooting Guides

Guide 1: Inoculum Preparation and Standardization

This guide addresses inconsistencies arising from the bacterial inoculum.

Potential Issue Recommended Action Acceptance Criteria
Inconsistent starting cultureAlways use freshly grown colonies (18-24 hours) from a non-selective agar (B569324) plate. Ensure colonies are well-isolated and have consistent morphology.Uniform colony morphology.
Incorrect inoculum densityStandardize the bacterial suspension to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.Absorbance at 625 nm should be between 0.08 and 0.13.
Improper dilutionPerform serial dilutions of the standardized suspension to achieve the target final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.Plate a sample from the growth control well to confirm the CFU/mL.
Inoculum viabilityUse the prepared inoculum within 30 minutes of preparation to ensure bacterial viability.Consistent growth in positive control wells.
Guide 2: ABT-255 Stock Solution and Plate Preparation

This guide focuses on issues related to the handling of the investigational compound ABT-255.

Potential Issue Recommended Action Acceptance Criteria
Inaccurate stock concentrationPrepare stock solutions carefully from a known weight of ABT-255 powder. Use a calibrated balance.Stock concentration verified by a suitable analytical method if available.
Compound precipitationObserve the stock solution and the wells of the MIC plate after adding the compound for any signs of precipitation. Consider using a different solvent for the stock solution or pre-warming the media.No visible precipitate in the wells.
Compound instabilityPrepare fresh stock solutions for each experiment. If the compound is known to be unstable, minimize the time it is in solution before being added to the assay plate.Consistent MIC values across freshly prepared batches.
Inaccurate serial dilutionsUse calibrated pipettes and proper pipetting technique for preparing serial dilutions in the microtiter plate.A clear dose-response of bacterial growth inhibition should be visible.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines a standardized method for determining the MIC of ABT-255.

  • Preparation of ABT-255 Stock Solution:

    • Accurately weigh a suitable amount of ABT-255 powder.

    • Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Note the final concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of the MIC Plate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the ABT-255 stock solution in broth to achieve the desired concentration range.

    • Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plate at 35 ± 1 °C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

Visualizations

MIC_Troubleshooting_Workflow start Inconsistent ABT-255 MIC Results check_inoculum Review Inoculum Preparation start->check_inoculum check_compound Verify Compound Handling start->check_compound check_assay Examine Assay Conditions start->check_assay inoculum_density Inoculum Density Correct? check_inoculum->inoculum_density compound_solubility Compound Soluble? check_compound->compound_solubility media_sterility Media & Controls OK? check_assay->media_sterility inoculum_prep Standardize Inoculum (0.5 McFarland) inoculum_density->inoculum_prep No consistent_results Consistent MIC Results inoculum_density->consistent_results Yes inoculum_prep->consistent_results compound_prep Prepare Fresh Stock Check for Precipitate compound_solubility->compound_prep No compound_solubility->consistent_results Yes compound_prep->consistent_results assay_protocol Adhere to Standard Protocol media_sterility->assay_protocol No media_sterility->consistent_results Yes assay_protocol->consistent_results

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Results prep_stock Prepare ABT-255 Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells (Final: 5x10^5 CFU/mL) prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive & Negative Controls add_inoculum->controls incubation Incubate Plate (16-20h, 35°C) controls->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

References

Technical Support Center: Optimizing ABT-255 Free Base Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of the novel inhibitor, ABT-255. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experiments and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for ABT-255 in a new experiment?

For a novel inhibitor like ABT-255 where the potency is not yet fully characterized, it is advisable to begin with a broad concentration range. A typical starting point would be from 1 nM to 100 µM.[1] This wide range will help determine if ABT-255 is effective at very low concentrations or if higher concentrations are needed to observe a biological response.

Q2: How should I prepare the stock solution for ABT-255 free base?

Proper preparation of the stock solution is critical for accurate and reproducible results.

  • Solubility Testing: Before preparing a high-concentration stock, it is crucial to determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or PBS.

  • Stock Concentration: A standard practice is to prepare a high-concentration stock solution, for instance, 10 mM in 100% DMSO. This allows for the addition of small volumes to your experimental media, which minimizes the final solvent concentration.[1]

  • Storage: To maintain stability, stock solutions should be aliquoted and stored at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles.[1]

Q3: My ABT-255 precipitates when I dilute it into my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps:

  • Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[2]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it's not affecting your results.[2]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for ABT-255's solubility.

  • Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

The tolerance to DMSO can vary significantly between different cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.

It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.

Troubleshooting Guide

This guide addresses common issues you may encounter when optimizing ABT-255 concentration.

Problem Potential Cause Recommended Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors during compound dilution- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and mix well at each dilution step.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.
No observable effect at any concentration - ABT-255 is inactive in the chosen assay- Compound degradation- Incorrect assay endpoint- Verify the compound's mechanism of action and select an appropriate assay.- Prepare fresh stock solutions and handle them according to stability guidelines.- Ensure the assay readout is appropriate for the expected biological effect.
High background signal or non-specific effects - Cytotoxicity of the compound at high concentrations- Interference of the compound with the assay reagents- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.- Run a control with the compound and assay reagents in the absence of cells to check for interference.
IC50 value is significantly different from expected values - Different experimental conditions (cell type, incubation time, substrate concentration)- Compound instability in media- Standardize your protocol and ensure all parameters are consistent.- Assess the stability of ABT-255 in your culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of ABT-255 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of ABT-255.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of ABT-255 in culture medium, starting from 200 µM down to 2 nM.

    • Remove the old medium from the cells and add 50 µL of fresh medium to each well.

    • Add 50 µL of the prepared 2X compound concentrations to the respective wells (this will result in a final concentration range of 100 µM to 1 nM).

    • Include wells with a vehicle control (medium with the same final DMSO concentration) and a positive control inhibitor if available.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout:

    • After incubation, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Engagement

This protocol is to confirm that ABT-255 is engaging its target within a specific signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of ABT-255 (based on the IC50 value) for a predetermined time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the changes in protein phosphorylation.

    • Re-probe the membrane with an antibody against the total protein as a loading control.

Visual Guides

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway targeted by ABT-255 and the general workflow for optimizing its concentration.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes EIF4EBP1->Cell_Growth Inhibits Inhibition of ABT255 ABT-255 ABT255->PI3K Inhibits

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by ABT-255.

Optimization_Workflow Start Start: Prepare ABT-255 Stock Dose_Response Dose-Response & IC50 Determination (e.g., MTT Assay) Start->Dose_Response Target_Engagement Target Engagement Assay (e.g., Western Blot for p-AKT) Dose_Response->Target_Engagement Based on IC50 Functional_Assay Cell-Based Functional Assay (e.g., Migration, Apoptosis) Target_Engagement->Functional_Assay Concentration_Selection Select Optimal Concentration(s) Functional_Assay->Concentration_Selection End Proceed with Downstream Experiments Concentration_Selection->End

Caption: Experimental workflow for optimizing ABT-255 concentration.

References

ABT-255 free base degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is ABT-255 and what is it used for?

ABT-255 is a novel 2-pyridone antibacterial agent.[1] It is an analog of ABT-719 and has shown potential in therapeutic applications against various bacterial infections. It has demonstrated in vitro potency and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1]

Q2: What are the common factors that can cause the degradation of a compound like ABT-255 in an aqueous solution?

While specific data on ABT-255 is unavailable, typical factors that can cause degradation of active pharmaceutical ingredients (APIs) in aqueous solutions include:

  • pH: Hydrolysis is a common degradation pathway, and its rate is often pH-dependent. Acidic or alkaline conditions can catalyze the breakdown of susceptible functional groups.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

Q3: How can I assess the stability of my ABT-255 solution?

To assess the stability of an ABT-255 solution, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method should be able to separate the intact ABT-255 from its potential degradation products. Stability studies are then conducted under controlled conditions (e.g., specific pH, temperature, and light exposure) over a defined period.

Troubleshooting Guide

This guide addresses potential issues you might encounter during the preparation and storage of aqueous solutions of ABT-255.

Issue Potential Cause Recommended Action
Loss of potency in the ABT-255 solution over a short period. pH-mediated hydrolysis: The pH of the solution may be promoting the degradation of ABT-255.Prepare fresh solutions daily. If the solution needs to be stored, conduct a pH-stability profile to determine the optimal pH for storage. Buffer the solution at the pH of maximum stability.
Appearance of unknown peaks in the chromatogram of an aged solution. Chemical degradation: ABT-255 is likely degrading into one or more new chemical entities.Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the degradation pathway and in developing an analytical method capable of resolving these new peaks.
Precipitation of the compound from the solution. Poor solubility or supersaturation: The concentration of ABT-255 may exceed its solubility in the aqueous medium at the storage temperature.Determine the solubility of ABT-255 free base in your chosen aqueous system. Consider using co-solvents or adjusting the pH to improve solubility. Store solutions at a controlled room temperature or as determined by stability studies.
Discoloration of the solution upon exposure to light. Photodegradation: ABT-255 may be susceptible to degradation upon exposure to light.Protect the solution from light by using amber vials or by covering the container with aluminum foil. Conduct photostability studies to assess the impact of light.

Hypothetical Degradation Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how stability data for ABT-255 might be presented and is not based on actual experimental results.

Table 1: Hypothetical pH-Rate Profile for ABT-255 Degradation at 25°C

pHApparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
3.00.04515.4
5.00.01257.8
7.00.02824.8
9.00.0957.3

Table 2: Hypothetical Temperature Effect on ABT-255 Degradation at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
40.005138.6
250.02824.8
400.1126.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV.

Protocol 2: HPLC Method for Stability Testing (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare ABT-255 Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base peroxide Oxidation (3% H2O2, RT) prep->peroxide thermal Thermal Degradation (Solid, 80°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc peroxide->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Assess Purity) hplc->data

Caption: Workflow for a forced degradation study of ABT-255.

troubleshooting_logic cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_outcome Outcome start Issue: Loss of Potency or Appearance of New Peaks check_ph Is the solution buffered? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes ph_study Conduct pH-stability study and buffer the solution. check_ph->ph_study No check_temp What is the storage temperature? check_light->check_temp Yes photostability_study Conduct photostability study and use light-protective containers. check_light->photostability_study No temp_study Conduct temperature stability study and define appropriate storage conditions. check_temp->temp_study stable_solution Stable ABT-255 Solution ph_study->stable_solution photostability_study->stable_solution temp_study->stable_solution

Caption: Troubleshooting logic for ABT-255 solution instability.

References

Technical Support Center: Overcoming Poor Solubility of 2-Pyridone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of 2-pyridone compounds presents a significant hurdle in early-stage discovery and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do many 2-pyridone compounds exhibit poor water solubility?

A1: The solubility of 2-pyridone derivatives is influenced by their molecular structure. Many possess a combination of a rigid, planar ring system and lipophilic substituents, which contributes to strong crystal lattice energy. This high lattice energy requires more energy to break the crystal structure and allow the compound to dissolve in a solvent. Additionally, the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms can influence solubility, with the less polar lactam form often predominating in the solid state.[1][2]

Q2: What is the first step when encountering a solubility issue with a new 2-pyridone compound?

A2: The initial and most critical step is to perform a comprehensive solubility assessment in a range of solvents. This should include common organic solvents (e.g., DMSO, ethanol, methanol), as well as aqueous buffers at various physiologically relevant pH values (e.g., pH 2, 5, 7.4). This preliminary screening will help in preparing stock solutions and provide valuable insights into the compound's physicochemical properties, guiding the selection of an appropriate solubility enhancement strategy.

Q3: How does pH influence the solubility of 2-pyridone compounds?

A3: The solubility of ionizable 2-pyridone compounds is often pH-dependent. For derivatives with a basic functional group, solubility will generally increase in acidic conditions (lower pH) due to protonation of the basic site, leading to the formation of a more soluble salt. Conversely, for acidic 2-pyridone compounds, solubility will be higher in basic conditions (higher pH). Therefore, determining the pKa of your compound is crucial for understanding its pH-solubility profile.[3] For example, the solubility of the weakly basic drug carvedilol, a BCS Class II drug, is significantly higher at lower pH values.[4]

Troubleshooting Guide

This section provides a systematic approach to addressing poor solubility of 2-pyridone compounds, categorized by the chosen enhancement strategy.

Issue 1: Compound crashes out of solution upon dilution of DMSO stock into aqueous buffer.
  • Possible Cause: The aqueous buffer has a much lower solubilizing capacity for your compound compared to DMSO. This is a common issue when the final DMSO concentration is not low enough to maintain the compound in solution.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1%, and ideally <0.5%, in your aqueous medium.

    • Use a Co-solvent: Incorporate a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 into your aqueous buffer. This can increase the overall solvent capacity for your compound.

    • pH Adjustment: If your compound is ionizable, adjust the pH of the aqueous buffer to a range where your compound is more soluble.

    • Employ Cyclodextrins: Add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous buffer to form an inclusion complex with your compound, thereby increasing its apparent solubility.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility can lead to the formation of aggregates or precipitation of the compound in the assay medium, resulting in variable and non-reproducible data.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Before adding your compound to the assay, visually inspect the stock solution and final dilutions for any signs of precipitation. Sonication can aid in dissolving the compound.

    • Measure Solubility in Assay Medium: Determine the kinetic solubility of your compound directly in the assay medium to ensure you are working below its solubility limit.

    • Formulation Approach: Consider using a formulated version of your compound, such as a solid dispersion or nanosuspension, to improve its dissolution and maintain a stable concentration in the assay.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following tables summarize quantitative data for various solubility enhancement techniques applied to 2-pyridone and other poorly soluble compounds.

Table 1: Solubility of Pirfenidone (a 2-pyridone derivative) in Various Solvents

SolventSolubility (mg/mL)Reference
Water~20 (pH-independent)[5]
Ethanol~20[6]
DMSO~17[6]
Dimethylformamide~10[6]
PBS (pH 7.2)~3[6]

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Poorly Soluble Drugs

DrugCyclodextrinSolubility Enhancement (fold)Reference
Pyrazolo[3,4-d]pyrimidines2-Hydroxypropyl-β-cyclodextrin (HPβCD)100 - 1000[7]
Meclizine HCl2-Hydroxypropyl-β-cyclodextrin (HPβCD)Significant increase[8]
Hyperoside2-Hydroxypropyl-β-cyclodextrin (2H-β-CD)9[9]

Table 3: Impact of Solid Dispersion on the Solubility of a Poorly Water-Soluble Drug

DrugCarrierMethodSolubility EnhancementReference
AlbendazolePolyvinylpyrrolidone (PVP)Solvent Evaporation~155-fold (from 0.31 µg/mL to 48.21 µg/mL)[10]
Dipyridamole (B1670753)Copolyvidonum Plasdone S-630Solvent EvaporationSignificantly improved[11]

Experimental Protocols

Protocol 1: Preparation of a 2-Pyridone Compound Solid Dispersion by Solvent Evaporation
  • Materials:

    • 2-pyridone compound

    • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

    • Organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and polymer are soluble.

  • Procedure:

    • Accurately weigh the 2-pyridone compound and the polymer carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

    • Ensure complete dissolution by visual inspection. Gentle warming or sonication may be applied if necessary.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid thermal degradation.

    • A thin film of the solid dispersion will form on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and PXRD).[8]

Protocol 2: Preparation of a 2-Pyridone Compound Nanosuspension by High-Pressure Homogenization
  • Materials:

    • 2-pyridone compound

    • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, Sodium Dodecyl Sulfate (SDS))

    • Purified water

  • Procedure:

    • Prepare an aqueous solution of the stabilizer(s) at the desired concentration.

    • Disperse the accurately weighed 2-pyridone compound in the stabilizer solution to form a pre-suspension.

    • Homogenize this pre-suspension using a high-shear stirrer (e.g., at 10,000 rpm for 10-15 minutes).

    • Subject the resulting coarse suspension to high-pressure homogenization (HPH).

    • The HPH process typically involves multiple cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar). The temperature should be controlled during the process, often by using a cooling system.

    • The particle size of the nanosuspension should be monitored during the homogenization process using a particle size analyzer.

    • Continue the homogenization cycles until the desired particle size and a narrow particle size distribution (polydispersity index) are achieved.

    • Characterize the final nanosuspension for particle size, zeta potential, drug content, and dissolution rate.[3][7][9][12][13][14][15][16]

Visualizations

Logical Workflow for Troubleshooting Poor Solubility

Solubility_Troubleshooting_Workflow A Poorly Soluble 2-Pyridone Compound B Initial Solubility Screening (Organic Solvents, Aqueous Buffers) A->B C Is the compound soluble in a common organic solvent? B->C D Prepare stock solution in DMSO/Ethanol. Proceed with caution for aqueous dilution. C->D Yes E Select Solubility Enhancement Strategy C->E No M Proceed with Downstream Experiments D->M F pH Adjustment (for ionizable compounds) E->F G Co-solvents E->G H Cyclodextrins E->H I Solid Dispersion E->I J Nanosuspension E->J K Prodrug Approach E->K L Evaluate Enhanced Solubility and Stability F->L G->L H->L I->L J->L K->L L->M

Caption: A logical workflow for addressing the poor solubility of 2-pyridone compounds.

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrin_Mechanism cluster_0 Poorly Soluble 2-Pyridone cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Drug Drug Complex Hydrophilic Exterior Drug in Cavity Drug->Complex:drug_in_cavity Encapsulation CD Hydrophilic Exterior Hydrophobic Cavity CD->Complex Complexation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's cavity.

Drug Absorption Pathway Affected by Solubility

Drug_Absorption_Pathway A Oral Administration (Solid Dosage Form) B Disintegration & Dissolution in GI Fluid A->B D Poor Solubility (Rate-Limiting Step) B->D C Drug in Solution (Solubilized) F Absorption across GI Membrane C->F D->C Enhanced Solubility E Low Concentration at Absorption Site D->E Poor Solubility E->F Limited Absorption G Systemic Circulation (Bioavailability) F->G

Caption: The critical role of dissolution in the oral absorption of drugs.

References

ABT-255 Free Base Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABT-255 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and to offer troubleshooting support for common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is ABT-255 and what is its mechanism of action?

A1: ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class of compounds. It is structurally related to quinolizine derivatives and functions as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3] By targeting DNA gyrase, ABT-255 disrupts bacterial DNA synthesis, leading to bactericidal effects.

Q2: What is the difference between this compound and ABT-255 hydrochloride?

A2: this compound (CAS 186293-38-9) is the uncharged form of the molecule.[4][5] ABT-255 hydrochloride (CAS 181141-52-6) is the salt form, where the molecule is protonated and associated with a chloride ion.[5] Generally, hydrochloride salts of compounds with basic functional groups are prepared to improve aqueous solubility and stability compared to the free base. While specific data for ABT-255 is limited, it is reasonable to assume the free base may have lower aqueous solubility.

Q3: What are the known physical and chemical properties of this compound?

A3: Specific experimental data on the physicochemical properties of this compound is not widely published. However, based on its chemical structure and information on related compounds, some properties can be inferred.

PropertyValue/InformationSource/Inference
Molecular Formula C₂₁H₂₄FN₃O₃
Molecular Weight 385.44 g/mol
Appearance Likely a solid powder.General for this class of compounds.
Aqueous Solubility Expected to be low. The related compound ABT-719 is not soluble in water.[6]
Organic Solvent Solubility Expected to be soluble in organic solvents like DMSO and DMF. The related compound ABT-719 is soluble in DMSO.[6]
Stability Potential for photodegradation due to the pyridone ring. Should be stored protected from light.[1][7]
Hygroscopicity The hygroscopic nature is not documented, but it is a potential property to consider for solid-state stability.General consideration for amorphous solids.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I resolve this?

Answer:

This is a common issue for poorly water-soluble compounds like this compound. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume of DMSO added to the aqueous medium. The final DMSO concentration in your experiment should ideally be below 0.5% to minimize solvent-induced artifacts.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of your aqueous buffer that contains a solubilizing agent (see next step) before further dilution to the final concentration.

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents in your vehicle control and experimental solutions. Options include:

    • Surfactants: Such as Tween 80 or Cremophor EL.

    • Cyclodextrins: Like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules to enhance solubility.

  • pH Adjustment: ABT-255 contains basic nitrogen atoms, suggesting its solubility may be pH-dependent.[8][9][10][11] Lowering the pH of the aqueous medium might increase its solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability).

  • Sonication: Gentle sonication of the solution after dilution may help to re-dissolve small precipitates, but this may not provide long-term stability.

Experimental Workflow for Solubility Optimization:

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed check_dmso Final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Decrease final DMSO concentration check_dmso->reduce_dmso Yes stepwise_dilution Implement stepwise dilution check_dmso->stepwise_dilution No reduce_dmso->stepwise_dilution add_excipient Incorporate solubilizing excipients (e.g., Tween 80, HP-β-CD) stepwise_dilution->add_excipient adjust_ph Test solubility at different pH values add_excipient->adjust_ph sonicate Use gentle sonication after dilution adjust_ph->sonicate end Optimized Soluble Formulation sonicate->end G cluster_1 ABT-255 Mechanism of Action ABT255 ABT-255 Gyrase Bacterial DNA Gyrase (GyrA/GyrB) ABT255->Gyrase Inhibits DNA_supercoiling Negative DNA Supercoiling Gyrase->DNA_supercoiling Catalyzes Replication DNA Replication & Transcription DNA_supercoiling->Replication Enables Cell_death Bacterial Cell Death Replication->Cell_death Inhibition leads to G cluster_2 Potential Sources of Experimental Artifacts Poor_Solubility Poor Aqueous Solubility Precipitation Compound Precipitation Poor_Solubility->Precipitation Aggregation Compound Aggregation Poor_Solubility->Aggregation Cell_Toxicity Apparent Cellular Toxicity Precipitation->Cell_Toxicity Physical Stress Reduced_Activity Reduced Apparent Activity Aggregation->Reduced_Activity Inconsistent_MIC Inconsistent MIC Values Reduced_Activity->Inconsistent_MIC Photodegradation Photodegradation Photodegradation->Reduced_Activity Plastic_Adsorption Adsorption to Plastics Plastic_Adsorption->Reduced_Activity

References

Technical Support Center: Enhancing In Vivo Bioavailability of ABT-255 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on general principles of pharmaceutical sciences, as specific data for ABT-255 is limited in the public domain. All quantitative data and specific experimental conditions presented herein are illustrative and should be adapted based on experimentally determined properties of ABT-255.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the ABT-255 free base.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability with our this compound formulation in preclinical studies. What are the potential causes?

A1: Low and variable oral bioavailability of a compound like ABT-255, which is likely a poorly soluble weak base, can stem from several factors:

  • Poor Aqueous Solubility: As a weak base, ABT-255's solubility is likely pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine.[1][2][3] This can lead to the drug precipitating out of solution as it transitions from the stomach to the intestines, limiting its absorption.

  • Slow Dissolution Rate: The rate at which the solid drug particles dissolve in the gastrointestinal fluids can be a limiting factor for absorption, especially for compounds with low solubility.[4]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor wetting and dissolution.

Q2: How can we determine if the low bioavailability of ABT-255 is due to solubility/dissolution limitations or metabolic instability?

A2: A preliminary assessment can be made by comparing the pharmacokinetic profiles after oral and intravenous (IV) administration. A significantly higher exposure after IV administration suggests poor oral absorption. To differentiate between solubility and metabolic issues, consider a study in a preclinical model with and without a broad-spectrum cytochrome P450 inhibitor. A significant increase in oral bioavailability in the presence of the inhibitor would point towards extensive first-pass metabolism.

Q3: What are the initial formulation strategies to consider for enhancing the oral bioavailability of this compound?

A3: For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), the primary goal is to enhance its dissolution rate and/or solubility in the gastrointestinal tract.[5] Initial strategies to explore include:

  • Particle Size Reduction: Micronization or nanosuspension technologies can increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its apparent solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can help maintain the drug in a solubilized state in the gastrointestinal tract.

  • pH Modification: For a weak base, co-formulation with an acidifier can create a more acidic microenvironment, promoting dissolution.

Troubleshooting Guides

Issue 1: Inconsistent results in preclinical oral dosing studies.
Potential Cause Troubleshooting Step Expected Outcome
Variable Gastric pH in Animal Models Administer the formulation with a pH-modifying agent or use a model with controlled gastric pH.More consistent plasma concentration-time profiles across subjects.
Food Effects Conduct pharmacokinetic studies in both fasted and fed states. For a poorly soluble weak base, a high-fat meal can sometimes enhance absorption.Determine if co-administration with food leads to a positive or negative effect on bioavailability.
Formulation Instability Characterize the physical and chemical stability of the dosing vehicle before and after preparation.Ensure the drug remains in the desired physical form (e.g., suspended, dissolved) throughout the study.
Issue 2: Formulation approach is not translating to significant in vivo bioavailability enhancement.
Potential Cause Troubleshooting Step Expected Outcome
Precipitation in the Small Intestine For weak bases, dissolution may occur in the stomach, followed by precipitation at the higher pH of the intestine. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.Maintained supersaturation of the drug in the small intestine, leading to improved absorption.
Poor Permeability If solubility and dissolution are improved but bioavailability remains low, the issue may be poor membrane permeability.Consider in vitro permeability assays (e.g., Caco-2) to assess this.
Inadequate Formulation Optimization Systematically screen different excipients and their concentrations. For example, in a solid dispersion, the choice of polymer and drug loading are critical.Identification of a more robust formulation with improved in vitro dissolution and in vivo performance.

Illustrative Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValue (Illustrative)Implication for Oral Bioavailability
Molecular Weight385.44 g/mol Moderate size, generally favorable for passive diffusion.
pKa (Weak Base)5.2Ionized (more soluble) in the stomach (pH 1-2), but largely unionized (less soluble) in the small intestine (pH 6-7.5).
Aqueous Solubility (pH 7.4)< 0.01 mg/mLVery low solubility at physiological pH, suggesting dissolution-rate limited absorption.
LogP3.8Indicates good permeability but may contribute to poor aqueous solubility.

Table 2: Illustrative Pharmacokinetic Data for Different ABT-255 Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 10150 ± 352.0650 ± 120100
Micronized Suspension 10280 ± 501.51200 ± 210185
Nanosuspension 10550 ± 901.02500 ± 400385
Solid Dispersion (1:4 drug:polymer) 10800 ± 1501.04100 ± 650630

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Solubilization: Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using XRD and DSC), and in vitro dissolution performance compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight before dosing.

  • Formulation Administration: Administer the different ABT-255 formulations (e.g., aqueous suspension, solid dispersion) orally via gavage at a fixed dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of ABT-255 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization (Solubility, pKa, LogP) bcs BCS/DCS Classification physchem->bcs form_strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanosuspension) bcs->form_strategy optimization Formulation Optimization (Excipient Screening) form_strategy->optimization dissolution In Vitro Dissolution Testing optimization->dissolution pk_study Preclinical PK Study (e.g., Rat Model) dissolution->pk_study bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis data_analysis PK Data Analysis (Cmax, AUC) bioanalysis->data_analysis data_analysis->form_strategy Iterate/Refine Formulation

Caption: Workflow for enhancing the oral bioavailability of ABT-255.

decision_tree start Low Bioavailability Observed for this compound q1 Is it a solubility or metabolism issue? start->q1 solubility Solubility/Dissolution Limited q1->solubility High IV/PO Ratio, No change with CYP inhibitor metabolism Metabolism Limited q1->metabolism Significant increase in PO exposure with CYP inhibitor formulation Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems solubility->formulation prodrug Consider Prodrug Approach metabolism->prodrug

Caption: Decision tree for troubleshooting low bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Bcl-2 Family Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "ABT-255" is primarily documented as an antibacterial agent. This guide assumes the user is inquiring about the well-characterized Bcl-2 family inhibitors developed by Abbott Laboratories (now AbbVie), such as ABT-199 (Venetoclax) and ABT-263 (Navitoclax) , which are frequently used in cancer cell culture research and for which off-target effects are a known consideration.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2 family inhibitors in cell culture. The focus is on minimizing off-target effects to ensure data integrity and translatability.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of Venetoclax (B612062) (ABT-199) and Navitoclax (ABT-263)?

A1: Venetoclax is a highly selective inhibitor of Bcl-2, a key anti-apoptotic protein. Its primary on-target effect is the induction of apoptosis in cells dependent on Bcl-2 for survival. Off-target effects are less common due to its high selectivity, but at high concentrations, it may inhibit other Bcl-2 family members.[1]

Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[2] Its on-target effects include inducing apoptosis in cells reliant on these proteins. A significant and well-documented on-target toxicity of Navitoclax is thrombocytopenia (low platelet count), which is caused by the inhibition of Bcl-xL, a protein essential for platelet survival.[3][4][5]

Q2: How can I choose the right Bcl-2 inhibitor for my experiment to minimize off-target effects?

A2: The choice of inhibitor depends on the specific Bcl-2 family members your cell model relies on for survival.

  • For Bcl-2 dependent cells: Venetoclax (ABT-199) is the preferred choice due to its high selectivity for Bcl-2, which minimizes the risk of off-target effects, particularly Bcl-xL-mediated thrombocytopenia if working with primary samples containing platelets.

  • For cells dependent on Bcl-xL or Bcl-w: Navitoclax (ABT-263) may be more appropriate. However, be aware of its potential off-target effects and consider using it in conjunction with controls to dissect the specific contributions of each inhibited protein.

  • Confirming Dependency: Before starting, it is advisable to determine the dependency of your cell line on specific Bcl-2 family proteins through techniques like BH3 profiling or by assessing the expression levels of Bcl-2, Bcl-xL, and Mcl-1.[6]

Q3: What are common mechanisms of resistance to Bcl-2 inhibitors in cell culture?

A3: Resistance to Bcl-2 inhibitors can arise through several mechanisms:

  • Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2, leading to resistance to Venetoclax.[7][8][9]

  • Mutations in the Bcl-2 protein: Alterations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.[6]

  • Metabolic reprogramming: Cancer cells can alter their metabolic pathways, such as oxidative phosphorylation, to counteract the effects of Bcl-2 inhibition.[7][8]

  • Activation of survival signaling pathways: Upregulation of pathways like the PI3K/AKT or MAPK/ERK pathways can promote cell survival and confer resistance.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death in control (untreated) cells. Cell line is unhealthy or stressed.Ensure you are using cells in the logarithmic growth phase. Check for mycoplasma contamination. Optimize cell seeding density to avoid overgrowth.
Inconsistent or no induction of apoptosis with the inhibitor. 1. Incorrect inhibitor concentration: The concentration may be too low for your specific cell line. 2. Cell line resistance: The cells may not be dependent on the targeted Bcl-2 family member. 3. Inhibitor degradation: The compound may not be stable in your cell culture medium for the duration of the experiment. 4. Suboptimal assay timing: Apoptosis is a dynamic process, and the chosen time point for analysis might be too early or too late.1. Perform a dose-response curve: Titrate the inhibitor over a wide range of concentrations to determine the optimal effective concentration (EC50). 2. Assess Bcl-2 family protein expression: Use Western blotting to check the expression levels of Bcl-2, Bcl-xL, and Mcl-1. Consider using a different inhibitor if the cells are not dependent on the target. 3. Check inhibitor stability: If possible, assess the stability of the inhibitor in your culture medium over time using analytical methods like HPLC. Consider replenishing the medium with fresh inhibitor for long-term experiments. 4. Conduct a time-course experiment: Measure apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for your cell line.
Observed phenotype is cytostatic (growth arrest) rather than apoptotic. 1. Cell cycle arrest: The inhibitor, at certain concentrations, might be inducing cell cycle arrest instead of or prior to apoptosis. 2. Off-target effects: The inhibitor could be affecting other cellular pathways that regulate the cell cycle.1. Perform cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of treated cells. 2. Use a more selective inhibitor or lower concentrations: If off-target effects are suspected, switch to a more specific inhibitor (e.g., Venetoclax for Bcl-2) or use the lowest effective concentration of the current inhibitor.
Unexpected results in combination studies with other drugs. 1. Antagonistic effects: The second drug may be interfering with the mechanism of action of the Bcl-2 inhibitor. For example, it might upregulate anti-apoptotic proteins. 2. Enhanced toxicity: The combination may be overly toxic, leading to non-specific cell death (necrosis) rather than apoptosis.1. Investigate the mechanism of the second drug: Ensure that the second drug does not counteract the pro-apoptotic effect of the Bcl-2 inhibitor. 2. Perform synergy analysis: Use methods like the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic. Titrate both drugs to find a synergistic and non-toxic concentration range.
Thrombocytopenia observed in in vitro co-culture models (with Navitoclax). On-target inhibition of Bcl-xL: Navitoclax is known to cause platelet apoptosis by inhibiting Bcl-xL, which is essential for platelet survival.[3][4]This is an expected on-target effect of Navitoclax. To confirm that the observed apoptosis is Bcl-xL-dependent, you can use a Bcl-2 selective inhibitor like Venetoclax as a negative control. For experiments where platelet viability is critical, consider using Venetoclax if the target cells are Bcl-2 dependent.

Data Presentation

Table 1: Selectivity Profile of Venetoclax (ABT-199) and Navitoclax (ABT-263)

Compound Bcl-2 (Ki, nM) Bcl-xL (Ki, nM) Bcl-w (Ki, nM) Mcl-1 (Ki, nM)
Venetoclax (ABT-199) <0.0148245>444
Navitoclax (ABT-263) ≤1≤0.5≤1Weakly binds

Note: Ki values represent the binding affinity of the inhibitor to the target protein. Lower values indicate higher affinity. Data compiled from multiple sources.

Table 2: Example IC50 Values of Venetoclax and Navitoclax in Various Cancer Cell Lines

Cell Line Cancer Type Inhibitor IC50 (nM)
MOLM-13Acute Myeloid LeukemiaVenetoclax~20
RS4;11Acute Lymphoblastic LeukemiaVenetoclax~4
WSU-FSCCLFollicular LymphomaVenetoclax~110
H146Small Cell Lung CancerNavitoclax~110
H889Small Cell Lung CancerNavitoclax<400

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment. This table provides approximate values for reference.

Experimental Protocols

Protocol 1: Determining Cell Viability using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration-dependent effect of a Bcl-2 inhibitor on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bcl-2 inhibitor (Venetoclax or Navitoclax) stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well microplates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Inhibitor Treatment: a. Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. b. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) using a non-linear regression curve fit.

Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a Bcl-2 inhibitor.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in a 6-well plate and treat with the desired concentrations of the Bcl-2 inhibitor and controls for the determined optimal time.

  • Cell Harvesting: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached cells and the cells from the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples. c. Acquire data for at least 10,000 events per sample.

  • Data Analysis: a. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. b. Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells
    • Lower-right (Annexin V+ / PI-): Early apoptotic cells
    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
    • Upper-left (Annexin V- / PI+): Necrotic cells

Mandatory Visualization

Bcl2_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitors Bcl-2 Family Inhibitors Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Effector Caspases (Caspase-3) Effector Caspases (Caspase-3) Caspase-8->Effector Caspases (Caspase-3) activates Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins (Bim, Bad, Puma) BH3-only proteins (Bim, Bad, Puma) Apoptotic Stimuli->BH3-only proteins (Bim, Bad, Puma) activates Anti-apoptotic (Bcl-2, Bcl-xL) Anti-apoptotic (Bcl-2, Bcl-xL) BH3-only proteins (Bim, Bad, Puma)->Anti-apoptotic (Bcl-2, Bcl-xL) inhibits Pro-apoptotic (Bax, Bak) Pro-apoptotic (Bax, Bak) BH3-only proteins (Bim, Bad, Puma)->Pro-apoptotic (Bax, Bak) activates Anti-apoptotic (Bcl-2, Bcl-xL)->Pro-apoptotic (Bax, Bak) inhibits Mitochondrion Mitochondrion Pro-apoptotic (Bax, Bak)->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Effector Caspases (Caspase-3) activates Apoptosis Apoptosis Effector Caspases (Caspase-3)->Apoptosis executes Venetoclax Venetoclax Venetoclax->Anti-apoptotic (Bcl-2, Bcl-xL) inhibits Bcl-2 Navitoclax Navitoclax Navitoclax->Anti-apoptotic (Bcl-2, Bcl-xL) inhibits Bcl-2, Bcl-xL, Bcl-w

Caption: The Bcl-2 family signaling pathway and the mechanism of action of Bcl-2 inhibitors.

Experimental_Workflow cluster_off_target Off-Target Assessment start Start: Select Cell Line and Inhibitor dose_response 1. Dose-Response Curve (IC50 Determination) start->dose_response time_course 2. Time-Course Experiment (Optimal Time Point) dose_response->time_course apoptosis_assay 3. Apoptosis Assay (Annexin V/PI) time_course->apoptosis_assay off_target_assessment 4. Off-Target Assessment apoptosis_assay->off_target_assessment end End: Analyze and Interpret Data off_target_assessment->end western_blot Western Blot for other Bcl-2 family proteins cell_cycle Cell Cycle Analysis platelet_assay In vitro Platelet Viability Assay (for Navitoclax) Troubleshooting_Logic start Problem: No Apoptosis Observed check_concentration Is the inhibitor concentration optimal? start->check_concentration check_resistance Is the cell line resistant? check_concentration->check_resistance Yes solution Solution Found check_concentration->solution No (Perform Dose-Response) check_inhibitor_stability Is the inhibitor stable? check_resistance->check_inhibitor_stability Yes (Assess Bcl-2 family protein expression) check_resistance->solution No check_assay Is the apoptosis assay working correctly? check_inhibitor_stability->check_assay Yes (Perform stability test) check_inhibitor_stability->solution No check_assay->solution Yes (Check controls and reagents)

References

Validation & Comparative

A Comparative Analysis of the In Vitro Antibacterial Potency of ABT-255 Free Base and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of ABT-255 free base, a novel 2-pyridone antibacterial agent, and ciprofloxacin (B1669076), a widely-used fluoroquinolone antibiotic. This analysis is based on available experimental data to assist researchers in evaluating their potential applications.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and ciprofloxacin against a selection of clinically relevant bacterial strains. MIC is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Comparative Potency
Staphylococcus aureusData indicates superior potency to ciprofloxacin[1]0.25 - 0.6[2][3]Superior
Streptococcus pneumoniaeData indicates superior potency to ciprofloxacin[1]0.5 - 1.0[4]Superior
Escherichia coliData indicates equivalent potency to ciprofloxacin[1]≤0.06 - 0.08[3][5]Equivalent
Mycobacterium tuberculosis (drug-susceptible & resistant strains)0.016 - 0.031[1][6]Not typically a first-line agent; MICs can be variable.Potent Activity

Note: The potency of ABT-255 against S. aureus and S. pneumoniae is described as "superior" based on a direct comparative statement in the available literature[1]. Specific quantitative MIC values for ABT-255 against these strains were not publicly available at the time of this review.

Experimental Protocols

The MIC values presented in this guide are typically determined using standardized laboratory procedures. The most common method is the broth microdilution method , as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (this compound or ciprofloxacin) is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the antibiotic.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution Add to first column bacterial_culture Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation Add to all wells serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic Lowest concentration with no growth

Fig. 1: Experimental workflow for the broth microdilution MIC assay.

Mechanism of Action and Signaling Pathways

Ciprofloxacin: Inhibition of Bacterial DNA Replication

Ciprofloxacin is a member of the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[7] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA chromosomes following replication.

By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the cleaved DNA strands, preventing their re-ligation.[7] This leads to an accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.

Ciprofloxacin_Pathway cluster_drug Drug Action cluster_target Bacterial Targets cluster_process Cellular Processes cluster_outcome Outcome cipro Ciprofloxacin gyrase DNA Gyrase (Topoisomerase II) cipro->gyrase inhibits topoIV Topoisomerase IV cipro->topoIV inhibits replication DNA Replication & Transcription gyrase->replication enables ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks segregation Chromosome Segregation topoIV->segregation enables topoIV->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death leads to

References

A Comparative Analysis of ABT-255 and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel antibacterial agent ABT-255 and the first-line anti-tuberculosis drug isoniazid (B1672263). The information presented is based on available experimental data to assist researchers in understanding the relative performance and mechanisms of these two compounds against Mycobacterium tuberculosis.

Executive Summary

Isoniazid, a cornerstone of tuberculosis treatment for decades, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2][3][4] In contrast, ABT-255 is a newer 2-pyridone antibacterial agent.[5][6] This class of compounds is known to target DNA gyrase, an essential enzyme for bacterial DNA replication. While structurally similar to fluoroquinolones, 2-pyridones are distinguished by a nitrogen atom at the ring juncture.[6][7] Experimental data indicates that ABT-255 exhibits potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[5][6][8]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from comparative studies of ABT-255 and isoniazid against various strains of M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis Strains

CompoundM. tuberculosis StrainMIC (µg/mL)
ABT-255 Drug-Susceptible0.016 - 0.031[5]
Rifampin-Resistant0.031[5]
Ethambutol-Resistant0.031[5]
Isoniazid Drug-Susceptible & Resistant Isolates0.5 - 0.78[7]

Table 2: In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis (4 weeks of oral therapy)

CompoundM. tuberculosis StrainLog10 Reduction in Viable Counts (Lung Tissue)
ABT-255 Drug-Susceptible2 - 5[5][8]
Drug-Resistant2 - 3[5][8]
Isoniazid (Not specified in direct comparison)(Data not available for direct comparison in the same study)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Alamar Blue Assay

The in vitro potency of ABT-255 and isoniazid was determined using the Alamar blue reduction technique. This colorimetric assay assesses cell viability and is a common method for antimicrobial susceptibility testing of M. tuberculosis.

Principle: Alamar blue (resazurin) is a cell-permeable, non-toxic redox indicator that is blue and non-fluorescent. In viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin. The color change serves as an indicator of cell growth.

Detailed Methodology:

  • Preparation of Mycobacterial Suspension: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: Serial dilutions of the test compounds (ABT-255 and isoniazid) are prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension. Control wells containing no drug are included.

  • Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar blue is added to each well.

  • Re-incubation: The plates are incubated for an additional 24 hours.

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Murine Model of Pulmonary Tuberculosis

In vivo efficacy was evaluated in a murine model of pulmonary tuberculosis.

Detailed Methodology:

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are commonly used.

  • Infection: Mice are infected via aerosol exposure with a standardized inoculum of M. tuberculosis to establish a pulmonary infection.

  • Treatment: After a set period to allow the infection to establish (e.g., 24 days), oral treatment with the test compounds (ABT-255 or isoniazid) or a vehicle control is initiated. Dosing is typically administered daily for a specified duration (e.g., 4 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized. The lungs and other organs (e.g., spleen) are aseptically removed and homogenized.

  • Colony Forming Unit (CFU) Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial load. The reduction in CFU is calculated relative to the untreated control group.

Mandatory Visualizations

Mechanism of Action and Experimental Workflow Diagrams

Isoniazid_Mechanism_of_Action Isoniazid Mechanism of Action Isoniazid Isoniazid (Prodrug) Mtb Mycobacterium tuberculosis Isoniazid->Mtb enters KatG KatG (Catalase-Peroxidase) Isoniazid->KatG activated by Activated_INH Activated Isoniazid Radical KatG->Activated_INH NADH NADH Activated_INH->NADH reacts with INH_NADH_Adduct INH-NADH Adduct NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP reductase) INH_NADH_Adduct->InhA inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis is essential for InhA->Mycolic_Acid_Synthesis inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall is required for Bactericidal_Effect Bactericidal Effect Mycolic_Acid_Synthesis->Bactericidal_Effect disruption leads to

Caption: Isoniazid's activation and inhibitory pathway.

ABT_255_Mechanism_of_Action ABT-255 (2-Pyridone) Mechanism of Action ABT255 ABT-255 (2-Pyridone) Mtb Mycobacterium tuberculosis ABT255->Mtb enters DNA_Gyrase DNA Gyrase (GyrA/GyrB) ABT255->DNA_Gyrase targets DNA Bacterial DNA DNA_Gyrase->DNA acts on Cleavage_Complex Stable Gyrase-DNA-ABT255 Cleavage Complex DNA_Gyrase->Cleavage_Complex forms DNA_Replication DNA Replication & Transcription Cleavage_Complex->DNA_Replication blocks Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division is required for Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect inhibition leads to

Caption: ABT-255's proposed mechanism via DNA gyrase.

MIC_Assay_Workflow Alamar Blue MIC Assay Workflow start Start prep_bacteria Prepare M. tuberculosis Suspension start->prep_bacteria prep_plate Prepare 96-well plate with serial drug dilutions prep_bacteria->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue reagent to wells incubate1->add_alamar incubate2 Incubate at 37°C (24 hours) add_alamar->incubate2 read_results Read results: Blue = No Growth Pink = Growth incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Head-to-Head Comparison: ABT-255 Versus Rifampin in Preclinical Models of Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), particularly drug-resistant strains, the evaluation of novel therapeutic agents is paramount. This guide provides a detailed comparison of the investigational 2-pyridone antibacterial agent, ABT-255, and the cornerstone anti-TB drug, rifampin, based on preclinical data from murine models of drug-resistant tuberculosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies, and mechanisms of action to inform future research and development efforts.

Executive Summary

Preclinical studies demonstrate that ABT-255, a DNA gyrase inhibitor, exhibits potent activity against both drug-susceptible and rifampin-resistant strains of Mycobacterium tuberculosis. In a murine model of pulmonary tuberculosis, ABT-255 effected a significant dose-dependent reduction in bacterial load, proving effective against a rifampin-resistant strain where rifampin itself showed no efficacy. This suggests that ABT-255 may hold promise as a component of future combination therapies for drug-resistant TB.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from a comparative study of ABT-255 and rifampin.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)

CompoundM. tuberculosis StrainMIC (µg/mL)
ABT-255Drug-Susceptible (H37Rv)0.016-0.031
Rifampin-Resistant0.031
RifampinDrug-Susceptible (H37Rv)0.016-0.5
Rifampin-Resistant12.5

Table 2: In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis (4-week treatment)

Treatment GroupM. tuberculosis StrainMean Log10 CFU Reduction in Lungs (compared to untreated controls)
ABT-255 (25 mg/kg/day)Drug-Susceptible~5.0
Rifampin-Resistant~2.5
Rifampin (10 mg/kg/day)Drug-Susceptible~5.0
Rifampin-ResistantNo significant reduction
Isoniazid (25 mg/kg/day)Drug-Susceptible~5.0
Rifampin-Resistant>3.0

Mechanisms of Action

ABT-255 and rifampin employ distinct mechanisms to exert their antimycobacterial effects.

Rifampin: This well-established antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the enzyme, physically obstructing the path of the elongating RNA transcript and thereby preventing RNA synthesis. Resistance to rifampin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, altering the drug's binding site.

ABT-255: As a 2-pyridone antibacterial agent, ABT-255's mechanism of action is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for maintaining DNA supercoiling, a critical process for DNA replication and transcription. By inhibiting this enzyme, ABT-255 disrupts these fundamental cellular processes, leading to bacterial cell death.

cluster_rifampin Rifampin Mechanism cluster_abt255 ABT-255 Mechanism Rifampin Rifampin RNAP DNA-dependent RNA Polymerase (rpoB) Rifampin->RNAP Binds to β-subunit RNA_Synth RNA Synthesis RNAP->RNA_Synth Inhibition Bacterial_Death_R Bacterial Death RNA_Synth->Bacterial_Death_R Leads to ABT255 ABT-255 DNA_Gyrase DNA Gyrase ABT255->DNA_Gyrase Inhibition DNA_Rep_Trans DNA Replication & Transcription DNA_Gyrase->DNA_Rep_Trans Disruption Bacterial_Death_A Bacterial Death DNA_Rep_Trans->Bacterial_Death_A Leads to

Caption: Mechanisms of Action for Rifampin and ABT-255.

Experimental Protocols

The following is a representative, detailed protocol for a murine model of pulmonary tuberculosis, synthesized from established methodologies and the information available from the primary comparative study.

1. Bacterial Culture and Inoculum Preparation

  • Strain: Mycobacterium tuberculosis H37Rv (drug-susceptible) or a characterized rifampin-resistant strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Culture Conditions: Cultures are grown at 37°C in a shaking incubator to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: The bacterial culture is centrifuged, washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and then resuspended in PBS. The suspension is sonicated to disperse clumps and then passed through a 27-gauge needle to create a single-cell suspension. The final concentration is adjusted with PBS to achieve the desired inoculum size for infection.

2. Animal Model and Infection

  • Animal Strain: Female CF-1 mice, 6-8 weeks old.

  • Infection Route: Intravenous (via the lateral tail vein) or aerosol exposure to establish a pulmonary infection.

  • Inoculum Size: For intravenous infection, typically 1 x 10^6 colony-forming units (CFU) in a volume of 0.2 mL. For aerosol infection, the nebulizer concentration is calibrated to deliver approximately 100-200 CFU to the lungs of each mouse.

  • Housing: Mice are housed in a biosafety level 3 (BSL-3) facility with ad libitum access to food and water.

3. Drug Preparation and Administration

  • Drug Formulation:

    • Rifampin is dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then brought to the final volume with a vehicle such as 0.5% carboxymethylcellulose or sterile water.

    • ABT-255 is formulated as a suspension in a suitable vehicle for oral administration.

  • Administration: Drugs are administered once daily via oral gavage using a 20-gauge, ball-tipped gavage needle. The volume administered is typically 0.2 mL per mouse.

  • Treatment Duration: Treatment is initiated approximately 14 days post-infection and continues for 4 weeks.

4. Efficacy Evaluation

  • Endpoint: Bacterial load in the lungs, determined by CFU enumeration.

  • Procedure:

    • At the end of the treatment period, mice are euthanized by CO2 asphyxiation.

    • The lungs are aseptically removed and homogenized in 2 mL of PBS with 0.05% Tween 80 using a tissue homogenizer.

    • Serial 10-fold dilutions of the lung homogenates are prepared in PBS with 0.05% Tween 80.

    • Aliquots of each dilution are plated in duplicate on Middlebrook 7H11 agar (B569324) supplemented with OADC.

    • Plates are incubated at 37°C for 3-4 weeks.

    • Colonies are counted, and the number of CFU per milliliter of lung homogenate is calculated.

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_eval Evaluation Bact_Culture 1. M. tuberculosis Culture (Mid-log phase) Inoculum_Prep 2. Inoculum Preparation (Single-cell suspension) Bact_Culture->Inoculum_Prep Infection 4. Intravenous or Aerosol Infection Mouse_Model 3. CF-1 Mice Mouse_Model->Infection Treatment 6. Daily Treatment (4 weeks) Drug_Prep 5. Drug Formulation (Oral Gavage) Drug_Prep->Treatment Euthanasia 7. Euthanasia & Lung Harvest Homogenization 8. Lung Homogenization Euthanasia->Homogenization Plating 9. Serial Dilution & Plating Homogenization->Plating CFU_Count 10. CFU Enumeration (after 3-4 weeks) Plating->CFU_Count

Caption: Experimental Workflow for Murine Model of TB.

Conclusion

The available preclinical data indicate that ABT-255 is a potent inhibitor of both drug-susceptible and rifampin-resistant M. tuberculosis in vitro and in vivo. Its distinct mechanism of action, targeting DNA gyrase, circumvents the common resistance pathways that affect rifampin. These findings underscore the potential of ABT-255 as a candidate for further investigation in the development of novel treatment regimens for drug-resistant tuberculosis. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with other anti-TB agents.

ABT-255: A Potent Antibacterial Agent with Superior Activity Against Key Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo antibacterial properties of ABT-255, a novel 2-pyridone agent, demonstrates its potent activity against a range of clinically significant bacteria, including drug-resistant strains of Mycobacterium tuberculosis, and superior efficacy against common Gram-positive pathogens when compared to standard antibiotics like ciprofloxacin (B1669076).

This guide provides a detailed comparison of ABT-255 with alternative antibacterial agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic potential.

In Vitro Antibacterial Activity

ABT-255 has demonstrated significant in vitro potency against a variety of bacterial species. Minimum Inhibitory Concentration (MIC) assays, a standard measure of antibiotic effectiveness, reveal its strong activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 1: Comparative MIC of ABT-255 and Other Antibiotics Against Mycobacterium tuberculosis

CompoundM. tuberculosis (Drug-Susceptible) MIC (µg/mL)M. tuberculosis (Rifampin-Resistant) MIC (µg/mL)M. tuberculosis (Ethambutol-Resistant) MIC (µg/mL)
ABT-255 0.016 - 0.031 0.031 0.031
Isoniazid0.015 - 0.06≥ 1.00.015 - 0.06
Rifampin0.06 - 0.25≥ 1.00.06 - 0.25
Ethambutol1.0 - 5.01.0 - 5.0≥ 10.0
Ciprofloxacin0.25 - 2.00.25 - 2.00.25 - 2.0

Data compiled from multiple sources. Direct comparative studies may vary.

Furthermore, studies have highlighted the superior performance of ABT-255 against common Gram-positive bacteria when compared to the widely used fluoroquinolone, ciprofloxacin. While exhibiting equivalent efficacy against the Gram-negative bacterium Escherichia coli, ABT-255 shows markedly better in vitro and in vivo potency against Staphylococcus aureus and Streptococcus pneumoniae.[1]

Table 2: Comparative In Vitro Activity of ABT-255 and Ciprofloxacin

OrganismABT-255 Potency vs. Ciprofloxacin
Staphylococcus aureusSuperior
Streptococcus pneumoniaeSuperior
Escherichia coliEquivalent

In Vivo Efficacy

The promising in vitro activity of ABT-255 translates to significant efficacy in in vivo models of infection. In a murine model of pulmonary tuberculosis, oral administration of ABT-255 demonstrated a dose-dependent reduction in bacterial load in the lungs.

Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

M. tuberculosis StrainABT-255 Dosage (mg/kg/day)Log10 Reduction in Lung CFU
Drug-Susceptible252 - 5
Rifampin-Resistant252 - 3

CFU: Colony Forming Units

These findings underscore the potential of ABT-255 as a valuable therapeutic agent for treating tuberculosis, including infections caused by drug-resistant strains.[1]

Mechanism of Action: Targeting Bacterial Topoisomerase

ABT-255 belongs to the 2-pyridone class of antibacterial agents. Its mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, 2-pyridones effectively halt critical cellular processes, leading to bacterial cell death. This mechanism is similar to that of quinolone antibiotics; however, 2-pyridones represent a distinct chemical class with potentially different binding interactions and resistance profiles.

Below is a diagram illustrating the proposed mechanism of action.

ABT-255_Mechanism_of_Action cluster_bacterium Bacterial Cell ABT_255 ABT-255 Topoisomerase DNA Gyrase / Topoisomerase IV ABT_255->Topoisomerase Inhibits DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Mechanism of ABT-255 action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of ABT-255 and comparator agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Clinical isolates and reference strains of M. tuberculosis, S. aureus, S. pneumoniae, and E. coli are used.

  • Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Middlebrook 7H9 broth for mycobacteria).

  • Drug Dilution: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Bacterial Culture Preparation Inoculum Adjust Inoculum to 0.5 McFarland Start->Inoculum Dilution Serial Dilution of Antibiotics in Microtiter Plate Inoculum->Dilution Inoculation Inoculate Wells with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read and Record MIC Incubation->Reading End MIC Determined Reading->End

MIC assay workflow.

In Vivo Murine Model of Pulmonary Tuberculosis

The in vivo efficacy of ABT-255 is evaluated in a well-established mouse model of tuberculosis.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.

  • Infection: Mice are infected via aerosol exposure with a low dose of a virulent strain of M. tuberculosis to establish a pulmonary infection.

  • Treatment: Several weeks post-infection, mice are treated orally with ABT-255, comparator drugs, or a vehicle control once daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • Bacterial Load Determination: Serial dilutions of the lung homogenates are plated on appropriate agar (B569324) medium (e.g., Middlebrook 7H11). The plates are incubated, and the number of CFUs is counted to determine the bacterial load in the lungs.

In_Vivo_TB_Model_Workflow Start Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection Start->Establishment Treatment Oral Administration of ABT-255 or Control Establishment->Treatment Euthanasia Euthanasia and Lung Harvest Treatment->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation of Plates Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count End Determination of Bacterial Load CFU_Count->End

In vivo murine tuberculosis model workflow.

Conclusion

ABT-255 emerges as a highly promising antibacterial candidate with potent in vitro and in vivo activity against key bacterial pathogens, including drug-resistant M. tuberculosis. Its superior efficacy against S. aureus and S. pneumoniae compared to ciprofloxacin suggests its potential as a valuable alternative in the treatment of infections caused by these organisms. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development of this novel 2-pyridone antibacterial agent.

References

A Guide to Evaluating Antibiotic Synergy: A Methodological Comparison Focused on ABT-255

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the synergistic potential of a novel antibiotic is a critical step in preclinical evaluation. While specific synergy data for ABT-255 in combination with other antibiotics is not publicly available, this guide provides a comprehensive overview of the standard methodologies used to assess such interactions. This comparison of experimental approaches will equip researchers with the knowledge to design and interpret antibiotic synergy studies, using ABT-255 as a conceptual example.

ABT-255 is a 2-pyridone antibacterial agent with demonstrated in vitro and in vivo efficacy against a range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli[1][2][3][4]. The exploration of its synergistic potential with other antibiotics is a logical next step in its development to broaden its spectrum of activity, combat drug resistance, and potentially reduce required dosages.

In Vitro Synergy Testing: Key Methodologies

Two primary in vitro methods are widely employed to quantify the interaction between two antimicrobial agents: the checkerboard assay and the time-kill assay[5][6][7].

Checkerboard Assay

The checkerboard assay is a common method used to determine the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy, additivity, indifference, or antagonism[8][9][10].

Illustrative Synergy Data for ABT-255 Combinations

The following table is a hypothetical representation of checkerboard assay results, demonstrating how data on the synergistic effects of ABT-255 with other antibiotics would be presented. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. Synergy is typically defined as an FICI of ≤ 0.5, additivity/indifference as an FICI between 0.5 and 4, and antagonism as an FICI of > 4[8][10].

Antibiotic Combination Bacterial Strain MIC of ABT-255 Alone (µg/mL) MIC of Antibiotic B Alone (µg/mL) MIC of ABT-255 in Combination (µg/mL) MIC of Antibiotic B in Combination (µg/mL) FICI Interpretation
ABT-255 + CiprofloxacinE. coli ATCC 259220.030.0150.00750.003750.5Additive
ABT-255 + RifampinS. aureus ATCC 292130.0150.0080.003750.0010.375Synergy
ABT-255 + EthambutolM. tuberculosis H37Rv0.031.00.0150.250.75Additive
ABT-255 + PenicillinS. pneumoniae ATCC 496190.060.030.060.032.0Indifference

Note: The data presented in this table is purely illustrative to demonstrate the format of synergy testing results and is not based on actual experimental data for ABT-255.

Experimental Protocol: Checkerboard Assay [5][8][9]

  • Preparation of Antibiotics: Stock solutions of ABT-255 and the second antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the other is diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Data Analysis: The wells are visually inspected for bacterial growth. The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined. The FICI is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[8][10].

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis cluster_interpretation Interpretation prep_abt Prepare ABT-255 Stock serial_dilution_abt Serial Dilute ABT-255 (Rows) prep_abt->serial_dilution_abt prep_abx Prepare Antibiotic B Stock serial_dilution_abx Serial Dilute Antibiotic B (Columns) prep_abx->serial_dilution_abx prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution_abt->inoculate serial_dilution_abx->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Determine Synergy/Additivity/Antagonism calc_fici->interpret

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time[7][11][12].

Experimental Protocol: Time-Kill Assay [7][11][13]

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 10^6 CFU/mL) in fresh broth.

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours[11][13].

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_quantification Quantification cluster_analysis Analysis prep_culture Grow Bacterial Culture to Log Phase inoculate Inoculate Tubes prep_culture->inoculate prep_tubes Prepare Test Tubes with Antibiotics prep_tubes->inoculate incubate Incubate and Sample at Time Points inoculate->incubate serial_dilute Serial Dilute Samples incubate->serial_dilute plate Plate Dilutions serial_dilute->plate count_colonies Incubate Plates & Count Colonies plate->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves determine_synergy Determine Synergy plot_curves->determine_synergy

Caption: Workflow of the time-kill assay for antibiotic synergy testing.

Conclusion

While specific data on the synergistic interactions of ABT-255 with other antibiotics remains to be published, the established methodologies of checkerboard and time-kill assays provide a robust framework for such investigations. For researchers in drug development, a thorough understanding of these protocols is essential for evaluating the potential of new antibiotic candidates like ABT-255 in combination therapies. The application of these methods will be crucial in determining the future role of ABT-255 in combating bacterial infections.

References

A Comparative Efficacy Analysis of ABT-255 and Ethambutol in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ABT-255, a novel 2-pyridone antibacterial agent, and ethambutol (B1671381), a first-line antituberculosis drug. The following sections present a comprehensive overview of their respective performances, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Efficacy Data

The comparative efficacy of ABT-255 and ethambutol has been evaluated through both in vitro and in vivo studies. The data consistently demonstrates the potent activity of ABT-255 against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of ABT-255 and ethambutol was determined by measuring the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various M. tuberculosis strains. The Alamar blue reduction assay was utilized for this purpose.

DrugM. tuberculosis StrainMIC (µg/mL)
ABT-255 Drug-Susceptible (ATCC 35801)0.016
Drug-Susceptible (ATCC 25618)0.031
Ethambutol-Resistant (ATCC 35837)0.031
Rifampin-Resistant (ATCC 35838)0.031
Ethambutol Drug-Susceptible (ATCC 35801)1.56
Drug-Susceptible (ATCC 25618)0.78
Ethambutol-Resistant (ATCC 35837)>25.0
Rifampin-Resistant (ATCC 35838)0.78

Data sourced from Oleksijew A, et al. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7.[1][2]

In Vivo Efficacy: Murine Model of Pulmonary Tuberculosis

The in vivo efficacy was assessed in a murine model of pulmonary tuberculosis. Mice were infected with M. tuberculosis and treated with ABT-255 or ethambutol. The primary endpoint was the reduction in viable bacterial counts in the lung tissue, measured in log10 CFU.

Drug & DosageM. tuberculosis StrainMean Log10 CFU Reduction in Lungs (vs. Control)
ABT-255 (25 mg/kg/day)Drug-Susceptible (Erdman)~5.0
ABT-255 (12.5 mg/kg/day)Drug-Susceptible (Erdman)~2.0
ABT-255 (25 mg/kg/day)Ethambutol-Resistant~3.0
Ethambutol (150 mg/kg/day)Ethambutol-ResistantNo reduction

Data sourced from Oleksijew A, et al. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Alamar Blue Assay

This protocol outlines the steps for determining the in vitro susceptibility of M. tuberculosis to antimicrobial agents.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20.

  • Drug Dilution: The antimicrobial agents are serially diluted in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing no drug are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, Alamar blue solution is added to each well.

  • Secondary Incubation: The plates are re-incubated for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change of the Alamar blue indicator from blue (no growth) to pink (growth).

In Vivo Efficacy Testing in a Murine Model of Pulmonary Tuberculosis

This protocol describes the evaluation of antitubercular agents in an animal model.

  • Animal Model: Female BALB/c mice are used for this model.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a pulmonary infection.

  • Treatment: Treatment with the investigational drug (e.g., ABT-255) or a comparator (e.g., ethambutol) is initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs are typically administered orally once daily for a specified duration (e.g., 4 weeks). A control group receives the vehicle only.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed.

  • Bacterial Load Quantification: The lungs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

  • Data Analysis: The efficacy of the treatment is determined by comparing the mean log10 CFU in the lungs of treated mice to that of the control group.

Mechanism of Action

ABT-255: Inhibition of DNA Gyrase

ABT-255 is a member of the 2-pyridone class of antibacterial agents, which are a subclass of quinolones. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II)[3]. DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and repair. By inhibiting DNA gyrase, ABT-255 disrupts these vital cellular processes, leading to bacterial cell death.

ABT255_Mechanism cluster_bacterium Mycobacterium tuberculosis ABT255 ABT-255 DNAGyrase DNA Gyrase (Topoisomerase II) ABT255->DNAGyrase Inhibits DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Required for CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to

Mechanism of Action of ABT-255
Ethambutol: Inhibition of Arabinosyl Transferase

Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall. It specifically inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene. This enzyme is critical for the polymerization of arabinose into arabinogalactan (B145846), a key component of the mycobacterial cell wall. Disruption of arabinogalactan synthesis compromises the integrity of the cell wall, leading to increased permeability and inhibition of bacterial growth.

Ethambutol_Mechanism cluster_bacterium Mycobacterium tuberculosis Ethambutol Ethambutol ArabinosylTransferase Arabinosyl Transferase (EmbB) Ethambutol->ArabinosylTransferase Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis ArabinosylTransferase->Arabinogalactan_Synthesis Catalyzes CellWall_Integrity Cell Wall Integrity Arabinogalactan_Synthesis->CellWall_Integrity Essential for BacterialGrowth_Inhibition Inhibition of Bacterial Growth CellWall_Integrity->BacterialGrowth_Inhibition Disruption leads to

Mechanism of Action of Ethambutol

Conclusion

The experimental data presented in this guide indicates that ABT-255 demonstrates superior in vitro and in vivo efficacy against both drug-susceptible and ethambutol-resistant strains of Mycobacterium tuberculosis when compared to ethambutol. Its potent activity, coupled with a distinct mechanism of action targeting DNA gyrase, positions ABT-255 as a promising candidate for further development in the treatment of tuberculosis. In contrast, ethambutol's efficacy is limited against resistant strains, highlighting the need for novel therapeutic agents like ABT-255.

References

A Head-to-Head Comparison of 2-Pyridone Antibacterials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Among the promising new classes of antibiotics, 2-pyridones have emerged as a versatile scaffold yielding compounds with potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This guide provides a head-to-head comparison of different classes of 2-pyridone antibacterials, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.

Performance Comparison of 2-Pyridone Antibacterials

The antibacterial efficacy of 2-pyridone derivatives is demonstrated through their Minimum Inhibitory Concentrations (MICs), with lower values indicating higher potency. The following tables summarize the in vitro activity of representative 2-pyridone compounds against key Gram-positive and Gram-negative bacteria, in comparison to standard-of-care antibiotics.

DNA Gyrase and Topoisomerase Inhibitors

This class of 2-pyridones, exemplified by ABT-719 and various 4-hydroxy-2-pyridones, functions by inhibiting bacterial type II topoisomerases, essential enzymes for DNA replication.

Table 1: In Vitro Activity of 2-Pyridone DNA Gyrase/Topoisomerase Inhibitors (MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus pneumoniaeEscherichia coliPseudomonas aeruginosaReference(s)
ABT-719 0.015 (MIC90)0.03 (MIC90)-2.0 (MIC90, Cipro-resistant)[1]
Ciprofloxacin (Comparator)64 (MIC90, Cipro-resistant)---[1]
Compound 6q (4-hydroxy-2-pyridone) --8 (MIC90, resistant strains)-[2]
Compounds 6o & 6v (indolyl-4-hydroxy-2-pyridone) --0.5-1 (MIC90)-[3]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

GmPcides: Ring-Fused 2-Pyridones

A newer class of ring-fused 2-pyridones, termed GmPcides, demonstrates potent activity, particularly against Gram-positive pathogens. Their mechanism appears to involve disruption of the bacterial cell wall and nucleoid structure.[4]

Table 2: In Vitro Activity of GmPcides (MIC in µM)

CompoundStreptococcus pyogenesEnterococcus faecalis (VRE)Other Gram-PositivesEscherichia coliReference(s)
PS757 0.78-Active against MRSA, S. agalactiae, S. pneumoniae, B. subtilisNo activity
Vancomycin (Comparator)-Sublethal concentrations of PS757 synergize with vancomycin--
Gentamicin (Comparator)-Sublethal concentrations of PS757 synergize with gentamicin--

Note: VRE stands for Vancomycin-Resistant Enterococcus. MRSA stands for Methicillin-Resistant Staphylococcus aureus.

Mechanisms of Action

The diverse chemical structures of 2-pyridone antibacterials have led to distinct mechanisms of action.

Inhibition of DNA Gyrase and Topoisomerase IV

Many 2-pyridone derivatives function similarly to fluoroquinolones by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for relieving topological stress in DNA during replication. The binding of the 2-pyridone compound to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces supercoiling DNA_Gyrase DNA Gyrase / Topo IV Supercoiled_DNA->DNA_Gyrase substrate Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relieves strain Stabilized_Complex Stabilized Enzyme-DNA Complex (Cleavage) DNA_Gyrase->Stabilized_Complex forms Relaxed_DNA->DNA_Replication allows continuation Cell_Death Cell Death Pyridone_Inhibitor 2-Pyridone Inhibitor (e.g., ABT-719) Pyridone_Inhibitor->DNA_Gyrase binds to complex Stabilized_Complex->Cell_Death leads to

Mechanism of DNA Gyrase/Topoisomerase IV Inhibition by 2-Pyridones.
Disruption of Bacterial Cell Wall and Nucleoid Structure by GmPcides

The GmPcide class of ring-fused 2-pyridones exhibits a different mechanism of action, primarily against Gram-positive bacteria. Treatment with GmPcides, such as PS757, leads to significant abnormalities in the bacterial nucleoid, causing it to become condensed and filamentous. Additionally, these compounds induce damage to the cell wall, contributing to their bactericidal effect.

GmPcide_Mechanism cluster_gram_positive Gram-Positive Bacterium GmPcide GmPcide (e.g., PS757) Cell_Wall Cell Wall GmPcide->Cell_Wall targets Nucleoid Nucleoid (DNA) GmPcide->Nucleoid targets Cell_Wall_Damage Cell Wall Abnormalities Cell_Wall->Cell_Wall_Damage Nucleoid_Abnormality Nucleoid Condensation & Filamentation Nucleoid->Nucleoid_Abnormality Cell_Viability Cell Viability Bactericidal_Effect Bactericidal Effect Cell_Wall_Damage->Bactericidal_Effect Nucleoid_Abnormality->Bactericidal_Effect Bactericidal_Effect->Cell_Viability reduces

Mechanism of Action of GmPcides on Gram-Positive Bacteria.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
  • Antimicrobial Agent: Prepare a stock solution of the 2-pyridone compound in an appropriate solvent. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
  • Controls: Include a positive control for bacterial growth (broth with inoculum, no compound) and a negative/sterility control (broth only).

2. Assay Procedure:

  • Dispense the diluted antimicrobial agent into the wells of the 96-well plate.
  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plate at 35 ± 2°C for 16-20 hours under ambient air conditions.

3. Data Interpretation:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Bacteria" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prep_Compound" [label="Prepare Serial Dilutions\nof 2-Pyridone Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Dispense" [label="Dispense Diluted Compound\ninto 96-Well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculate" [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate Plate\n(35°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"]; "Read_Results" [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Determine_MIC" [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prep_Bacteria"; "Start" -> "Prep_Compound"; "Prep_Compound" -> "Dispense"; "Dispense" -> "Inoculate"; "Prep_Bacteria" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Workflow for the Broth Microdilution MIC Assay.

References

Comparative In Vivo Efficacy of ABT-199 (Venetoclax) in a Murine Lymphoma Model

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with the pan-Bcl-2 Inhibitor ABT-737

This guide provides a comparative analysis of the in vivo efficacy of ABT-199 (Venetoclax), a selective Bcl-2 inhibitor, against its predecessor, ABT-737, a pan-Bcl-2 inhibitor. The data presented is derived from preclinical studies in an aggressive, Myc-driven mouse lymphoma model, offering valuable insights for researchers and professionals in drug development.

Efficacy and Safety Data Summary

The following table summarizes the key in vivo efficacy and safety parameters of ABT-199 compared to ABT-737 in a mouse model of Myc-driven lymphoma.[1]

ParameterVehicle ControlABT-737 (75 mg/kg, i.p.)ABT-199 (100 mg/kg, oral)
Median Survival (bim+/+ lymphomas) 14 days21.5 days23.5 days
Median Survival (bim-/- lymphomas) 14 days20.5 days19.5 days
Effect on White Blood Cell (WBC) Count ElevatedRapid ReductionRapid Reduction
Effect on Platelet Count No significant changeSignificant ThrombocytopeniaNo significant change

Experimental Protocols

The in vivo efficacy of ABT-199 and ABT-737 was evaluated in a well-established preclinical model of aggressive lymphoma.

Animal Model: Non-irradiated C57BL/6 mice were used as the host for tumor transplantation.[1]

Tumor Model: Lymphoma cells were derived from bitransgenic Eμ-myc/Eμ-bcl-2 mice, which develop aggressive progenitor cell lymphomas.[1] Both Bim-positive (bim+/+) and Bim-negative (bim-/-) tumor lines were utilized to investigate the dependency of the therapeutic effect on the BH3-only protein Bim.[1]

Experimental Procedure:

  • 3 x 10⁶ lymphoma cells were injected intravenously into recipient mice.[1]

  • Tumor progression was monitored by measuring the white blood cell (WBC) count from tail bleeds.

  • Treatment was initiated on day 11 post-transplantation, a time point when WBC counts were significantly elevated.

  • ABT-199 was administered daily for 10 days at a dose of 100 mg/kg via oral gavage. The vehicle for ABT-199 was a formulation of 60% phosal 50PG, 30% PEG 400, and 10% ethanol.

  • ABT-737 was administered daily for 10 days at a dose of 75 mg/kg intraperitoneally. The vehicle for ABT-737 was a solution of 30% propylene (B89431) glycol, 5% Tween 80, 10% dimethylsulfoxide, and 3.3% dextrose in water (pH 4).

  • Control groups received the respective vehicles.

  • Animal survival and hematological parameters (WBC and platelet counts) were monitored throughout the study.

Mechanism of Action: Bcl-2 Signaling Pathway

ABT-199 is a BH3 mimetic that selectively inhibits the anti-apoptotic protein Bcl-2. In many B-cell malignancies, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like Bim, preventing them from activating the downstream effectors of apoptosis, Bax and Bak. By binding to the BH3-binding groove of Bcl-2, ABT-199 displaces these pro-apoptotic proteins. Once liberated, Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

Bcl2_Pathway cluster_stress Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondrion Mitochondrial Apoptosis Stress Signals Stress Signals Bim Bim Stress Signals->Bim activates Bcl2 Bcl-2 Bim->Bcl2 binds to Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits ABT199 ABT-199 ABT199->Bcl2 inhibits MOMP MOMP Bax_Bak->MOMP induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Caption: Mechanism of action of ABT-199 in inducing apoptosis.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy study comparing ABT-199 and ABT-737.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Day 11-21) cluster_analysis Data Analysis Tumor_Implantation Intravenous injection of Eμ-myc/Eμ-bcl-2 lymphoma cells into C57BL/6 mice Tumor_Monitoring Monitor tumor progression (WBC count) Tumor_Implantation->Tumor_Monitoring Group_A Vehicle Control Tumor_Monitoring->Group_A Randomization Group_B ABT-737 (75 mg/kg, i.p.) Tumor_Monitoring->Group_B Randomization Group_C ABT-199 (100 mg/kg, p.o.) Tumor_Monitoring->Group_C Randomization Efficacy_Endpoints Survival Analysis WBC Count Monitoring Group_A->Efficacy_Endpoints Safety_Endpoints Platelet Count Monitoring Group_A->Safety_Endpoints Group_B->Efficacy_Endpoints Group_B->Safety_Endpoints Group_C->Efficacy_Endpoints Group_C->Safety_Endpoints

Caption: Workflow of the comparative in vivo efficacy study.

References

Safety Operating Guide

Proper Disposal of ABT-255 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe and compliant disposal of ABT-255 free base, a novel 2-pyridone antibacterial agent. Adherence to these procedures is vital to mitigate environmental contamination and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general safety and handling precautions for this compound, based on its classification as a halogenated organic compound and its potential biological activity.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator may be necessary.

Engineering Controls:

  • All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

This compound: Key Data

PropertyValueReference
Chemical FormulaC21H24FN3O3
CAS Number186293-38-9
Compound TypeHalogenated Organic Compound (Fluoroquinolone analogue)
Known HazardsWhile a specific Safety Data Sheet (SDS) for this compound was not located, related compounds and general chemical principles suggest potential hazards including but not limited to: skin and eye irritation, and potential for harm if swallowed or inhaled.[1]

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of halogenated organic waste and antibacterial agents. Always confirm these procedures with your institution's EHS office before implementation.

1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" stream.

  • No Mixing: Do not mix this compound waste with non-halogenated chemical waste, aqueous waste, or general laboratory trash.

2. Waste Collection and Labeling:

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a clearly labeled, durable, and sealable container.

    • The label must clearly state "Hazardous Waste," "Halogenated Organic Solid Waste," and "this compound."

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container, clearly labeled as "Hazardous Waste," "Halogenated Organic Liquid Waste," and listing all chemical constituents, including solvents and an approximate concentration of this compound.

    • Ensure the pH of the waste is neutral (6-8) before adding it to the container, unless otherwise specified by your EHS department.

3. Storage of Waste:

  • Store all waste containers in a designated and properly ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent the release of vapors.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not pour any waste containing this compound down the drain.

  • The recommended final disposal method for halogenated organic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

To assess the antibacterial activity of ABT-255, a common experimental protocol is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • This compound

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it further in CAMHB to the desired starting concentration.

  • Perform serial two-fold dilutions of the ABT-255 solution across the wells of a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of ABT-255 that completely inhibits visible bacterial growth.

Visualizations

ABT255_Disposal_Workflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_StorageDisposal Storage & Final Disposal PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood SolidWaste Solid Waste (Unused powder, contaminated labware) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions containing ABT-255) FumeHood->LiquidWaste HalogenatedContainer Collect in Designated 'Halogenated Waste' Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer Label Label Container Clearly ('Hazardous Waste', 'Halogenated') HalogenatedContainer->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Workflow for the proper disposal of this compound.

Fluoroquinolone_Mechanism cluster_BacterialCell Bacterial Cell ABT255 ABT-255 (Fluoroquinolone Analogue) DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) ABT255->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (in Gram-positive bacteria) ABT255->Topo_IV inhibits DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation DNA_Damage DNA Strand Breaks DNA_Supercoiling->DNA_Damage disruption leads to Chromosome_Segregation->DNA_Damage disruption leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of ABT-255 as a bacterial DNA gyrase and topoisomerase IV inhibitor.

References

Personal protective equipment for handling ABT-255 free base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of ABT-255 free base. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. This compound should be treated as a potent compound with potential hazards. The following procedures are based on best practices for handling novel antibacterial agents.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure through inhalation, dermal contact, or accidental ingestion. The required level of PPE is contingent on the specific laboratory procedure being performed.

Task Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable laboratory coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not performed in a chemical fume hood)
Preparing Stock Solutions - Double nitrile gloves- Chemical-resistant laboratory coat or apron- Chemical splash goggles and face shield- Mandatory: Work within a certified chemical fume hood
Handling Solutions and General Laboratory Work - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant laboratory coat or apron- Safety glasses with side shields

Note: Always inspect gloves for any signs of tears or punctures before commencing work.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to mitigate the risks associated with handling potent compounds like this compound.

A. Preparation and Weighing:

  • Designate a Work Area: All manipulations involving solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the dispersion of airborne particles.

  • Assemble Materials: Before commencing, gather all necessary equipment, including spatulas, weigh boats, appropriate solvents, and calibrated pipettes.

  • Don PPE: Equip the appropriate PPE for handling powdered chemicals as outlined in the table above.

  • Weigh the Compound: With care, weigh the desired quantity of this compound. Employ a gentle technique to prevent the powder from becoming airborne.

  • Prepare Stock Solution: Within the chemical fume hood, add the solvent to the vessel containing the weighed compound. Securely cap the vessel and mix gently until the compound is fully dissolved.

  • Labeling: All prepared solutions must be clearly labeled with the compound name, concentration, solvent used, date of preparation, and the name of the researcher.

  • Dilutions: All subsequent dilutions should be performed within a chemical fume hood or a biological safety cabinet, as dictated by the experimental context.

B. General Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. The container must be tightly sealed.

  • Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. Hands should be washed thoroughly with soap and water after handling the compound and before exiting the laboratory.

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic-resistant organisms.[1][2][3]

A. Waste Segregation and Collection:

  • Prohibited Disposal Methods:

    • Drain Disposal: Do not flush solutions containing this compound down the sink. This can contribute to the rise of antibiotic-resistant bacteria in aquatic environments.[1]

    • Regular Trash: Do not dispose of contaminated materials in the regular trash, as this poses a risk to custodial staff and the environment.[1]

  • Hazardous Chemical Waste: All items that have come into contact with this compound, including solutions, used cell culture media, and disposable labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste.

  • Waste Containers:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.

    • Solid Waste: Collect all contaminated solid waste, such as gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste bag or container.

    • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

B. Labeling and Storage of Waste:

  • Labeling: Immediately affix a "Hazardous Waste" label to all waste containers. The label must include:

    • The full chemical name: "this compound"

    • The date waste was first added to the container.

    • The physical state of the waste (e.g., liquid, solid).

    • The location of waste generation (laboratory and building).

    • The name of the principal investigator.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Containers must remain closed at all times, except when adding waste.

C. Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.

IV. Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate: Immediately alert others in the vicinity and evacuate the contaminated area.

  • Isolate: Close the doors to the affected laboratory to contain any potential dust or vapors.

  • Report: Notify your laboratory supervisor and the institutional EHS office immediately.

  • Clean-up (Trained Personnel Only):

    • Only personnel who have been trained in hazardous spill cleanup should address the spill.

    • Wear the appropriate PPE as specified for spill cleanup (double gloves, chemical-resistant gown, safety goggles, and a respirator).

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.